2-Bromo-4-chloro-1-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUYGSLQXVHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378319 | |
| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-30-1 | |
| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1996-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloro-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-4-Chloro-1-Fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloro-1-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrClF. Its unique substitution pattern makes it a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is crucial for its effective use in research and development, ensuring safety, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental methodologies for their determination, and a logical workflow for property analysis.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃BrClF | [1][2][3][4][5] |
| Molecular Weight | 209.44 g/mol | [1][2][3][5] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 180 °C (at 760 mmHg) | [2] |
| 90 °C (at 30 mmHg) | [3] | |
| Density | 1.719 g/mL at 25 °C | [2] |
| 1.74 g/mL | [3] | |
| Refractive Index (n20/D) | 1.554 | [2] |
| 1.5510-1.5560 @ 20 °C | [4] | |
| Melting Point | Not available (liquid at room temperature) | |
| Solubility | Insoluble in water; likely soluble in common organic solvents such as ethanol, diethyl ether, acetone (B3395972), and toluene. | Inferred from the properties of similar haloaromatic compounds. |
| CAS Number | 1996-30-1 | [2][3][4] |
| PubChem CID | 2773264 | [1][3] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the capillary method.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or heating bath.
-
The apparatus is heated gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume. The pycnometer method is a precise technique for determining the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Distilled water
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density.
-
The pycnometer filled with water is weighed.
-
The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water
Measurement of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
-
Ethanol or acetone for cleaning
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., acetone) and allowed to dry completely.
-
A few drops of the liquid sample are placed on the surface of the prism using a clean dropper.
-
The prism is closed and the light source is switched on.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a liquid organic compound like this compound.
Caption: Workflow for determining physicochemical properties.
Conclusion
This technical guide provides a summary of the essential physicochemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to support researchers and scientists in the safe and effective handling and application of this important chemical intermediate. Adherence to proper laboratory practices and safety precautions is paramount when working with this or any chemical substance.
References
An In-depth Technical Guide to 2-bromo-4-chloro-1-fluorobenzene
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-4-chloro-1-fluorobenzene, a halogenated aromatic compound significant in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Identity and Properties
This compound is a substituted benzene (B151609) ring with bromine, chlorine, and fluorine atoms at positions 2, 4, and 1, respectively. Its unique substitution pattern imparts specific reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for ease of reference.
| Parameter | Value | Citations |
| Molecular Formula | C₆H₃BrClF | [1][2][3][4] |
| Molecular Weight | 209.44 g/mol | [1][2][3] |
| CAS Number | 1996-30-1 |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically found within peer-reviewed scientific literature and patent documents. These protocols are highly specific to the intended application and are beyond the scope of a general technical summary. Researchers are advised to consult specialized chemical databases and academic journals for specific experimental methodologies.
Generally, the synthesis of such halogenated aromatic compounds may involve electrophilic aromatic substitution reactions on a fluorobenzene (B45895) precursor, followed by purification techniques such as distillation or chromatography. Analytical characterization would typically involve techniques like Gas Chromatography (GC) for purity assessment, and spectroscopic methods (NMR, IR, Mass Spectrometry) for structural elucidation.
Logical Relationships
The following diagram illustrates the elemental composition of this compound.
Caption: Elemental composition of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-4-chloro-1-fluorobenzene. This document details predicted spectral data, outlines experimental protocols for spectral acquisition, and presents a theoretical framework for the interpretation of the observed spectroscopic features.
Introduction
This compound is a halogenated aromatic compound with applications in organic synthesis and as a building block in the development of pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. NMR spectroscopy is an essential analytical technique that provides detailed information about the molecular structure and electronic environment of the nuclei within a molecule. This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for researchers and professionals working with this and similar compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, calculated using advanced computational algorithms. These predictions provide a reliable reference for the interpretation of experimental spectra.
Predicted ¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.35 | dd | J(H3-H5) = 2.5, J(H3-F) = 8.5 |
| H-5 | 7.20 | ddd | J(H5-H6) = 8.8, J(H5-H3) = 2.5, J(H5-F) = 5.0 |
| H-6 | 7.09 | t | J(H6-H5) = 8.8, J(H6-F) = 8.8 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 158.0 (d, J(C1-F) = 250.0 Hz) |
| C-2 | 115.5 (d, J(C2-F) = 21.3 Hz) |
| C-3 | 131.5 (d, J(C3-F) = 6.3 Hz) |
| C-4 | 128.0 (d, J(C4-F) = 18.8 Hz) |
| C-5 | 129.5 (s) |
| C-6 | 117.0 (d, J(C6-F) = 25.0 Hz) |
Disclaimer: These are predicted values and may differ slightly from experimental results. The multiplicities and coupling constants for the ¹³C NMR are due to C-F coupling.
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: A high-purity deuterated solvent that readily dissolves the analyte is essential. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR). A small amount can be added directly to the solvent or a sealed capillary containing TMS can be used.
NMR Instrument Parameters
The following are general instrument settings that can be optimized for the specific spectrometer being used:
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: A standard single-pulse experiment (zg) is typically used.
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient for aromatic compounds.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds. For quantitative analysis, longer relaxation delays (5-10 times the longest T₁) are necessary.
-
Number of Scans: 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: A range of 0 to 200 ppm is appropriate for most organic molecules.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.
Spectral Analysis and Interpretation
The predicted ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The following is a detailed interpretation of the expected spectral features.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.
-
H-3: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-5 and the fluorine atom at position 1. The ortho coupling to fluorine is typically in the range of 7-10 Hz, while the meta coupling to H-5 is smaller, around 2-3 Hz.
-
H-5: This proton will likely appear as a doublet of doublet of doublets (ddd) due to coupling with H-6 (ortho coupling, ~8-9 Hz), H-3 (meta coupling, ~2-3 Hz), and the fluorine atom (meta coupling, ~4-6 Hz).
-
H-6: This proton is expected to be a triplet (t) due to similar coupling constants with the adjacent H-5 and the fluorine atom. This phenomenon of a proton appearing as a triplet due to two different adjacent nuclei with similar coupling constants is sometimes referred to as "virtual coupling."
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents. A key feature of the ¹³C NMR spectrum will be the presence of C-F coupling, which splits the signals of the carbons near the fluorine atom.
-
C-1: The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of around 250 Hz.
-
C-2, C-3, C-4, and C-6: These carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant (nJCF) decreasing with the number of bonds separating the carbon and fluorine atoms. Two-bond couplings (²JCF) are typically in the range of 20-25 Hz, while three-bond couplings (³JCF) are smaller, around 5-10 Hz.
-
C-5: This carbon is the furthest from the fluorine atom and is not expected to show significant C-F coupling, thus appearing as a singlet.
Visualization of Molecular Structure and NMR Interactions
The following diagrams, generated using the DOT language, illustrate the structure of this compound and a typical NMR experimental workflow.
Caption: Molecular structure of this compound with key proton-proton and proton-fluorine coupling interactions.
Caption: Generalized experimental workflow for acquiring ¹H and ¹³C NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation and purity assessment. The predicted chemical shifts, multiplicities, and coupling constants detailed in this guide serve as a valuable reference for interpreting experimental data. The distinct patterns arising from proton-proton and proton-fluorine couplings in the ¹H NMR spectrum, along with the characteristic C-F couplings in the ¹³C NMR spectrum, create a unique spectroscopic fingerprint for this molecule. By following the detailed experimental protocols outlined, researchers can reliably obtain high-quality spectra for this and structurally related compounds, facilitating their work in synthesis, drug development, and materials science.
An In-depth Technical Guide on the Reactivity and Electronic Properties of 2-Bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloro-1-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, arising from the distinct electronic environments of the bromine, chlorine, and fluorine substituents, allows for selective and sequential functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the reactivity and electronic properties of this compound, including detailed experimental protocols and data analysis to support its application in research and drug development.
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented below. These data are essential for its identification, purification, and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₆H₃BrClF |
| Molecular Weight | 209.44 g/mol |
| CAS Number | 1996-30-1 |
| Boiling Point | 180 °C (lit.) |
| Density | 1.719 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.554 (lit.) |
| ¹³C NMR (CDCl₃, δ) | Data not available in searched results |
| ¹⁹F NMR (CDCl₃, δ) | Data not available in searched results |
| Dipole Moment | Data not available in searched results |
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-chloro-4-fluoroaniline (B1295073) followed by a Sandmeyer-type reaction with a bromide source.[1]
Experimental Protocol: Synthesis from 2-Chloro-4-fluoroaniline[1]
-
Diazotization: Dissolve 2-chloro-4-fluoroaniline (58 g) in a mixture of concentrated sulfuric acid (120 g) and water (160 ml).
-
Cool the mixture to a temperature between -5 °C and 0 °C.
-
Slowly add a solution of sodium nitrite (B80452) (28 g) in water (100 ml) to the cooled mixture while maintaining the temperature.
-
Stir the reaction mixture at the same temperature for 20 minutes to ensure complete formation of the diazonium salt.
-
Bromination: In a separate vessel, prepare a solution of a suitable brominating agent (e.g., cuprous bromide in hydrobromic acid).
-
Slowly add the cold diazonium salt solution to the brominating agent solution.
-
Allow the reaction to proceed, monitoring for the cessation of nitrogen gas evolution.
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.
Reactivity
The reactivity of this compound is governed by the electronic effects of the three different halogen substituents on the aromatic ring. The order of reactivity for the carbon-halogen bonds in metal-catalyzed cross-coupling reactions is generally C-Br > C-Cl, allowing for selective functionalization at the bromine-bearing position.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between an aryl halide and an organoboron compound. The greater reactivity of the C-Br bond allows for selective coupling at this position.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (General Procedure)
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) or potassium phosphate (B84403) (2.2 mmol).[2]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).[2]
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).[2]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (4:1).[2]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
Experimental Protocol: Heck Reaction with Styrene (B11656) (General Procedure)
-
In a reaction vessel, combine this compound (1.0 mmol), styrene (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%).
-
Add a base, typically a tertiary amine like triethylamine (B128534) (1.5 mmol), and a solvent such as DMF or toluene (B28343).[3]
-
Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.[3]
-
After completion, cool the reaction and filter to remove any precipitated salts.
-
Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purify the product by column chromatography.
This reaction is used to form a C-N bond between an aryl halide and an amine.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (B109124) (General Procedure)
-
In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv) in a dry reaction vessel.
-
Add an anhydrous solvent like toluene or dioxane.
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
References
An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and standardized protocols for the handling and storage of 2-bromo-4-chloro-1-fluorobenzene (CAS No: 1996-30-1). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the chemical.
Hazard Identification and Classification
This compound is a halogenated aromatic compound that presents several hazards. It is classified as a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
GHS Hazard Statements:
-
H227: Combustible liquid[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1996-30-1 | [3] |
| Molecular Formula | C₆H₃BrClF | [1][3] |
| Molecular Weight | 209.44 g/mol | [1][3] |
| Appearance | Colorless to light yellow to light orange clear liquid | [3] |
| Boiling Point | 180 °C (lit.) / 90 °C at 30 mmHg | [3] |
| Density | 1.719 g/mL at 25 °C (lit.) / 1.74 g/mL | [3] |
| Refractive Index | n20/D 1.554 (lit.) / n20D 1.55 | [3] |
| Storage Class | 10 - Combustible liquids |
Safe Handling Protocols
Adherence to the following handling procedures is mandatory to minimize exposure and associated risks.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn when handling this chemical.
| PPE Type | Specification | Reference |
| Eye Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133) | [5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | [5] |
| Body Protection | Laboratory coat, long-sleeved clothing | [5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced. | [5][7] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage and Incompatibility
Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4][6]
-
Keep containers tightly closed when not in use.[4]
-
The designated storage class for this chemical is 10 (Combustible liquids).
-
Some sources indicate that the material may be moisture-sensitive, so protection from moisture is advised.[7]
Incompatible Materials
This compound is incompatible with the following substances and should be stored separately:
Emergency Procedures
In the event of an emergency, follow these established protocols.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention. | [1][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. | [1][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: In case of fire, hazardous decomposition products may be released, including carbon oxides, hydrogen chloride gas, hydrogen bromide gas, and hydrogen fluoride.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder). Collect the absorbed material into a suitable, closed container for disposal.[5][6]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. It is recommended to entrust the disposal to a licensed waste disposal company.[4]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate key workflows for the safe handling and management of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hazard identification and mitigation flowchart.
References
Solubility of 2-bromo-4-chloro-1-fluorobenzene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-4-chloro-1-fluorobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data from structurally analogous halogenated benzenes to predict its solubility behavior. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, adhering to internationally recognized guidelines.
Predicted Solubility Profile
Halogenated aromatic hydrocarbons, such as this compound, are generally characterized by their hydrophobic nature, leading to low solubility in water but good solubility in a range of organic solvents. The principle of "like dissolves like" is the primary determinant of their solubility, where nonpolar or weakly polar solutes dissolve best in nonpolar or weakly polar solvents.
Given its molecular structure, this compound is anticipated to be soluble in common organic solvents. The presence of three halogen atoms (bromine, chlorine, and fluorine) on the benzene (B151609) ring increases the molecule's molecular weight and surface area, which can influence solubility. However, the overall nonpolar character of the benzene ring dominates its solubility profile.
Quantitative Solubility Data for Analogous Compounds
To provide a reasonable estimation of the solubility of this compound, the following table summarizes the available quantitative and qualitative solubility data for structurally similar compounds: bromobenzene, 1,2-dichlorobenzene, 1,4-dichlorobenzene, and fluorobenzene. Researchers can use this data as a preliminary guide for solvent selection in synthesis, purification, and formulation development.
| Solvent Classification | Solvent | Bromobenzene | 1,2-Dichlorobenzene | 1,4-Dichlorobenzene | Fluorobenzene |
| Alcohols | Ethanol | Soluble (10.4g/100g at 25 °C) | Soluble[1][2] | Soluble[3] | - |
| Ethers | Diethyl Ether | Soluble (71.3g/100g at 25 °C) | Miscible[4] | Soluble[5] | - |
| Ketones | Acetone | Soluble[6] | Soluble[1] | Soluble[5] | - |
| Aromatic Hydrocarbons | Benzene | Miscible | Miscible[4] | Soluble[3] | - |
| Chlorinated Solvents | Chloroform | Miscible | Soluble[1] | Soluble[5] | - |
| Sulfur-containing Solvents | Carbon Disulfide | - | - | Soluble[5] | - |
| Aqueous | Water | Insoluble (0.045g/100g at 30 °C) | Insoluble (~0.1 g/100 mL at 25°C)[1] | Insoluble[5] | Slightly Soluble[7] |
Note: "Soluble" and "Miscible" are qualitative terms unless specific quantitative data is provided. The absence of data is indicated by "-".
Experimental Protocol: Determination of Solubility via the Shake-Flask Method (Adapted from OECD Guideline 105)
This protocol details the steps for determining the solubility of this compound in an organic solvent of interest. The shake-flask method is a robust and widely accepted technique for this purpose.[5]
1. Principle:
A supersaturated solution of the test substance in the selected organic solvent is agitated at a constant temperature until equilibrium is reached. Subsequently, the undissolved substance is separated, and the concentration of the dissolved substance in the clear solution is determined using a suitable analytical method.
2. Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent(s) (analytical grade)
-
Volumetric flasks
-
Thermostatic shaking incubator or water bath
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with a suitable detector (e.g., FID or ECD)
-
Vials for sample collection
3. Preliminary Test:
To estimate the approximate solubility, a small amount of the test substance (e.g., 10 mg) is added to a known volume of the solvent (e.g., 10 mL) in a flask. The mixture is shaken vigorously for a short period (e.g., 10 minutes) and visually inspected for any undissolved particles. If the substance dissolves completely, more is added until undissolved solid is observed. This provides a rough estimate for preparing the definitive test solutions.
4. Definitive Test Procedure:
-
Preparation of Saturated Solution: Based on the preliminary test, add an excess amount of this compound to a sufficient volume of the chosen organic solvent in several replicate flasks. The excess should be clearly visible.
-
Equilibration: Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended, with periodic checks to ensure equilibrium has been attained (i.e., the concentration in solution does not change over time).
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature to allow the undissolved material to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a suitable speed and temperature.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining suspended particles, filter the aliquot through a solvent-compatible filter (e.g., PTFE) into a clean vial.
-
Analysis: Determine the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC-UV or GC-FID). Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the dissolved substance.
-
Data Reporting: The solubility is reported as the mean concentration from the replicate flasks, typically in units of g/L or mg/mL, at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility
The solubility of a compound like this compound is governed by several interconnected factors. The following diagram illustrates these relationships.
Caption: Key Factors Affecting the Solubility of Organic Compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. manavchem.com [manavchem.com]
- 3. 1,4-Dichlorobenzene [chembk.com]
- 4. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Fluorobenzene, 99% | Fisher Scientific [fishersci.ca]
The Versatile Intermediate: A Technical Guide to 2-Bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloro-1-fluorobenzene is a halogenated aromatic compound that serves as a crucial and versatile intermediate in the synthesis of a wide array of complex organic molecules. Its strategic placement of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring imparts distinct reactivity, allowing for selective chemical transformations. This makes it a valuable building block in the pharmaceutical and agrochemical industries, where the synthesis of novel, highly functionalized molecules is paramount. This technical guide provides an in-depth overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis. The following table summarizes its key physicochemical data.
| Property | Value | Reference |
| CAS Number | 1996-30-1 | [1] |
| Molecular Formula | C₆H₃BrClF | [1] |
| Molecular Weight | 209.44 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 180 °C (lit.) | |
| Density | 1.719 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.554 (lit.) | |
| Solubility | Insoluble in water, soluble in common organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Core Synthetic Applications
The unique substitution pattern of this compound allows for a range of selective chemical transformations, making it a valuable starting material for various important reactions. The carbon-bromine bond is the most reactive site for many cross-coupling and organometallic reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally the least reactive. This differential reactivity is key to its utility as a synthetic intermediate.
Grignard Reaction and Carboxylation
The bromine atom in this compound can be selectively targeted to form a Grignard reagent. This organometallic intermediate can then be reacted with various electrophiles to introduce new functional groups. A notable application is the reaction with carbon dioxide (dry ice) to form the corresponding benzoic acid derivative, a valuable building block for further elaboration.
Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-fluorobenzoic acid [2]
A solution of this compound (4.31 g, 20 mmol) is added dropwise to a -78 °C solution of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). The LDA is prepared from diisopropylamine (B44863) (3.38 mL, 24 mmol) and n-butyllithium (1.6 M in hexanes, 13.1 mL, 21 mmol). The resulting mixture is stirred at -78 °C for 1 hour. This solution is then transferred slowly via cannula to a stirred -78 °C mixture of dry ice and THF (40 mL). The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is acidified. The product is extracted with an organic solvent, dried, and concentrated to yield 3-bromo-5-chloro-2-fluorobenzoic acid.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this transformation. The bromine atom selectively undergoes oxidative addition to a palladium(0) catalyst, allowing for the coupling with a wide variety of organoboron compounds to produce substituted biphenyls. These structures are prevalent in many pharmaceutical agents and advanced materials.
References
electrophilic and nucleophilic sites of 2-bromo-4-chloro-1-fluorobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polyhalogenated aromatic compound of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique substitution pattern imparts a distinct reactivity profile, governed by the interplay of the electronic effects of the three different halogen substituents. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of the molecule, supported by an examination of underlying electronic principles. It also includes representative experimental protocols for key synthetic transformations and a computational methodology for further investigation.
Introduction
The reactivity of a substituted benzene (B151609) ring is fundamentally determined by the electron-donating or electron-withdrawing nature of its substituents. Halogens occupy a unique position as they are deactivating yet ortho-, para-directing for electrophilic aromatic substitution.[2][3] This apparent paradox arises from the competition between their strong electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+R).[2][4][5] In this compound, the presence of three different halogens—fluorine, chlorine, and bromine—creates a nuanced electronic landscape that dictates its behavior in various chemical reactions. Understanding the specific electrophilic and nucleophilic centers is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Analysis of Electronic Structure and Reactivity
The distribution of electron density in the this compound ring is a product of the cumulative inductive and resonance effects of its substituents.
-
Inductive Effect (-I) : All halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond.[1][5] The strength of this effect correlates with electronegativity: F > Cl > Br. This overall electron withdrawal deactivates the ring towards attack by electrophiles compared to unsubstituted benzene.[4][6]
-
Resonance Effect (+R) : The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system.[3] This effect donates electron density to the ring, particularly at the ortho and para positions relative to the halogen. The effectiveness of this donation depends on the overlap between the p-orbitals of the carbon and the halogen. The 2p orbital of fluorine overlaps more effectively with the 2p orbital of carbon than the larger 3p and 4p orbitals of chlorine and bromine, respectively.[6][7] Therefore, the resonance effect follows the order: F > Cl > Br.
The net effect is that while the ring is deactivated overall (inductive effect dominates), the electron density is highest at the ortho and para positions relative to each substituent, making these the most likely sites for electrophilic attack. Conversely, the electron-deficient nature of the ring, particularly at the carbon atoms bearing the halogens, makes them susceptible to nucleophilic attack.
Nucleophilic Sites
The primary nucleophilic site of this compound is the electron-rich π-system of the aromatic ring. In reactions with strong electrophiles (electrophilic aromatic substitution), the incoming electrophile will be directed to the positions most activated by the resonance effect of the halogens.
-
Position 3 : This position is ortho to bromine (C2) and meta to both fluorine (C1) and chlorine (C4).
-
Position 5 : This position is ortho to chlorine (C4) and meta to both fluorine (C1) and bromine (C2).
-
Position 6 : This position is ortho to fluorine (C1) and meta to bromine (C2) and para to chlorine (C4).
Considering the ortho-, para-directing nature of all three halogens, the positions ortho and para to the strongest activating group (by resonance), fluorine, are preferentially activated. Therefore, position 6 (ortho to F, para to Cl) is predicted to be the most nucleophilic and the most likely site for electrophilic aromatic substitution.
Electrophilic Sites
The molecule possesses several electrophilic sites susceptible to attack by nucleophiles.
-
Aromatic Carbon Atoms (C1-C6) : Due to the strong cumulative inductive effect of the three halogens, the entire aromatic ring is electron-deficient and can be attacked by very strong nucleophiles in a process known as nucleophilic aromatic substitution (SNAr).[8][9][10] The presence of multiple electron-withdrawing halogens activates the ring for this type of reaction.[11]
-
Carbon-Halogen Bonds (C-X) : The carbon atoms directly bonded to the halogens are the most electrophilic centers. The C-Br bond is the most common site for reactions involving oxidative addition, such as in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to C-Cl and C-F bonds. The relative reactivity for such processes is typically C-Br > C-Cl >> C-F.[12]
Quantitative Reactivity Data (Predicted)
| Position | Substituent | Key Electronic Influences | Predicted Nucleophilicity (for EAS) | Predicted Electrophilicity (for SNAr/Coupling) |
| C1 | Fluorine | Strongest -I, Strongest +R | - | High |
| C2 | Bromine | Weaker -I, Weaker +R | - | Highest (due to C-Br bond lability) |
| C3 | Hydrogen | Ortho to Br; Meta to F, Cl | Moderate | Low |
| C4 | Chlorine | Strong -I, Moderate +R | - | High |
| C5 | Hydrogen | Ortho to Cl; Meta to F, Br | Moderate-High | Low |
| C6 | Hydrogen | Ortho to F; Para to Cl | Highest | Low |
Note: EAS = Electrophilic Aromatic Substitution; SNAr = Nucleophilic Aromatic Substitution.
Visualization of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects on the benzene ring, highlighting the predicted reactive sites.
Caption: Predicted nucleophilic and electrophilic centers of this compound.
Experimental Protocols
The following protocols are representative examples of reactions that exploit the specific reactivity of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Targeting the C-Br Bond)
This protocol describes a typical palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[12][13][14] The reaction selectively targets the most reactive carbon-halogen bond (C-Br).[15]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction (Targeting the C-Br Bond)
This protocol outlines the palladium-catalyzed reaction of this compound with an alkene, such as styrene (B11656) or an acrylate.[16][17]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry, oven-baked round-bottom flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).[18]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[18]
-
Under a positive pressure of inert gas, add anhydrous DMF, followed by the alkene (1.5 equiv) and the base (2.0 equiv).[18]
-
Immerse the flask in a preheated oil bath set to 80-120 °C and stir vigorously.[16][18]
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine to remove the DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Protocol 3: Computational Analysis of Electronic Properties
To obtain quantitative data on the electrophilic and nucleophilic sites, computational chemistry methods can be employed. Density Functional Theory (DFT) is a common approach for calculating molecular properties.[19][20]
Methodology:
-
Structure Optimization: The geometry of this compound is first optimized to find its lowest energy conformation. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. Regions of negative potential (typically colored red or blue) indicate electron-rich areas susceptible to electrophilic attack (nucleophilic sites), while regions of positive potential (blue or red) indicate electron-poor areas susceptible to nucleophilic attack (electrophilic sites).[21]
-
Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing partial atomic charges (Mulliken charges).[19] More positive charges indicate electrophilic centers, while more negative charges indicate nucleophilic centers.
-
Conclusion
The reactivity of this compound is a complex function of the competing electronic effects of its three halogen substituents. The benzene ring acts as a nucleophile in electrophilic aromatic substitution, with position C6 being the most probable site of attack due to the combined directing effects. Conversely, the molecule presents multiple electrophilic sites. The electron-deficient aromatic ring is susceptible to SNAr reactions, while the carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This detailed understanding of its electronic landscape is essential for leveraging this versatile building block in the synthesis of complex target molecules in drug discovery and materials science.
References
- 1. brainly.com [brainly.com]
- 2. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chegg.com [chegg.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2-Bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical ingredients and their intermediates utilizing 2-bromo-4-chloro-1-fluorobenzene and its isomers. The protocols are intended for research and development purposes and should be carried out by trained professionals in a controlled laboratory setting.
Introduction: The Versatility of this compound in Medicinal Chemistry
This compound and its structural isomers are highly functionalized aromatic building blocks that serve as crucial starting materials in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2] The distinct electronic properties and reactivity of the three different halogen substituents (Fluorine, Chlorine, and Bromine) allow for selective and regioselective transformations, making these compounds ideal scaffolds for the construction of complex molecular architectures.[2][3]
The presence of a bromine atom facilitates common carbon-carbon bond-forming reactions such as Suzuki and Grignard reactions, while the fluorine and chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[4] This document outlines the application of these versatile intermediates in the synthesis of an anti-cancer agent and proposes a synthetic pathway towards a key intermediate of an anti-inflammatory drug.
Application Note 1: Synthesis of a Precursor for Brilanestrant, a Selective Estrogen Receptor Degrader (SERD)
Introduction: Brilanestrant (formerly GDC-0810) is an investigational selective estrogen receptor degrader (SERD) that was under development for the treatment of estrogen receptor (ER)-positive breast cancer. SERDs function by binding to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor, thereby inhibiting estrogen signaling in cancer cells.[1][5][6] The synthesis of Brilanestrant and its analogs often utilizes a polyhalogenated benzene (B151609) building block. Specifically, 1-bromo-2-chloro-4-fluorobenzene (B27530) serves as a crucial starting material.[2][4]
Signaling Pathway and Mechanism of Action:
Estrogen, upon entering a cell, binds to the estrogen receptor (ERα), causing it to dimerize and translocate to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation. In ER-positive breast cancer, this pathway is constitutively active. Brilanestrant, as a SERD, binds to ERα and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall levels of ERα, thereby blocking downstream signaling and inhibiting the growth of cancer cells.[1][5][6]
Caption: Mechanism of action of Brilanestrant as a SERD.
Experimental Protocol: Suzuki Coupling for the Synthesis of a Brilanestrant Precursor
This protocol describes a typical Suzuki coupling reaction to form a biaryl linkage, a common step in the synthesis of complex molecules like Brilanestrant.
Reaction Scheme:
Caption: Suzuki coupling of 1-bromo-2-chloro-4-fluorobenzene.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-2-chloro-4-fluorobenzene | 209.44 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.57 | 0.04 | 0.04 |
| Potassium phosphate (B84403) (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene (B28343) | - | - | - |
| Water | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask, add 1-bromo-2-chloro-4-fluorobenzene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-90% |
| Purity (HPLC) | >98% |
Application Note 2: Proposed Synthesis of a Key Intermediate for Lifitegrast
Introduction: Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease.[7] Its complex structure is typically assembled from two key intermediates: benzofuran-6-carboxylic acid and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.[3] While a direct synthesis from this compound is not prominently described in the literature, a plausible synthetic route can be proposed based on established organic transformations. This note outlines a hypothetical multi-step synthesis to access the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core.
Proposed Synthetic Workflow:
This proposed pathway involves a series of reactions to transform this compound into the desired tetrahydroisoquinoline intermediate. The key steps include nitration, reduction, Sandmeyer reaction, and cyclization.
Caption: Proposed workflow for the synthesis of a Lifitegrast intermediate.
Experimental Protocols (Hypothetical)
Protocol 1: Nitration of this compound
-
Slowly add this compound (1.0 equiv) to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Stir the reaction for 2-4 hours, maintaining the low temperature.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield 1-bromo-5-chloro-2-fluoro-4-nitrobenzene.
Protocol 2: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate (1.0 equiv) in ethanol.
-
Add tin(II) chloride dihydrate (3.0 equiv) and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction, basify with sodium hydroxide (B78521) solution, and extract the aniline (B41778) product.
Protocol 3: Sandmeyer Reaction
-
Diazotize the aniline intermediate using sodium nitrite (B80452) and hydrobromic acid at 0-5 °C.
-
Add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.
-
Warm the mixture to facilitate the replacement of the amino group with bromine.
-
Extract and purify the resulting 1,5-dibromo-3-chloro-4-fluorobenzene.
Protocol 4: Pictet-Spengler Reaction and Subsequent Steps
The subsequent steps involving the Pictet-Spengler reaction, carboxylation, and halogen exchange would follow established literature procedures for similar substrates to construct the final 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. These steps are complex and require careful optimization of reaction conditions.
Quantitative Data (Hypothetical Overall Yield):
| Parameter | Value |
| Overall Yield | 10-15% |
| Purity (HPLC) | >97% |
Disclaimer: The synthetic route and protocols for the Lifitegrast intermediate are proposed based on known chemical principles and have not been experimentally validated. These should be considered as a starting point for further research and development.
Conclusion
This compound and its isomers are valuable and versatile starting materials in the synthesis of complex pharmaceutical ingredients. The examples of a Brilanestrant precursor and a proposed route to a Lifitegrast intermediate highlight the utility of this building block in accessing diverse molecular architectures. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development to explore the potential of these halogenated aromatic compounds in their synthetic endeavors.
References
- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Selective Estrogen Receptor Degraders (SERDs): A Promising Treatment to Overcome Resistance to Endocrine Therapy in ERα-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 2-bromo-4-chloro-1-fluorobenzene in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This application note details the use of 2-bromo-4-chloro-1-fluorobenzene as a versatile building block. The presence of three different halogen atoms offers opportunities for selective and sequential functionalization, with the carbon-bromine bond being the most reactive site for palladium-catalyzed cross-coupling under typical Suzuki-Miyaura conditions.[3] This allows for the initial formation of a 2-aryl-4-chloro-1-fluorobenzene intermediate, which retains a chlorine atom for subsequent transformations.
Reaction Principle and Chemoselectivity: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[4] The cycle consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6]
For polyhalogenated substrates like this compound, chemoselectivity is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the bond reactivity order is generally C-I > C-Br > C-OTf >> C-Cl > C-F. Consequently, the C-Br bond of this compound will selectively undergo oxidative addition, leaving the more robust C-Cl and C-F bonds intact. This high selectivity is crucial for designing multi-step synthetic routes.
Caption: General reaction scheme for the selective Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions
The following tables summarize typical conditions reported for the selective Suzuki-Miyaura coupling of bromo-chloro aromatic substrates. These data serve as a valuable starting point for optimizing the reaction with this compound.
Table 1: Recommended Catalyst, Base, and Solvent Systems
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yields | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | --- | Na₂CO₃ (2.0) | Toluene (B28343)/Ethanol (B145695)/H₂O | 100 | Good to Excellent | [3] |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | Good to Excellent | [1] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3.0) | 1,4-Dioxane | 110 | Good to Excellent | [1] |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 80 | Good |[7] |
Note: Data is representative of typical results found for structurally similar bromo-chloro arenes.[3]
Catalytic Cycle Visualization
The mechanism for the selective coupling at the C-Br bond is illustrated below. The Pd(0) catalyst preferentially adds across the weaker C-Br bond, initiating the cycle while the C-Cl bond remains unaffected.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a representative protocol for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (8 mL), ethanol (1 mL), and water (1 mL), via syringe under a positive pressure of inert gas.[3]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-4-chloro-1-fluorobenzene.[1][6]
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Grignard Reagent Formation from 2-Bromo-4-Chloro-1-Fluorobenzene
Introduction
The selective formation of organometallic reagents is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. This document provides a detailed protocol for the chemoselective formation of a Grignard reagent from 2-bromo-4-chloro-1-fluorobenzene. The protocol leverages the differential reactivity of aryl halides with magnesium metal, where the order of reactivity is generally I > Br > Cl >> F.[1][2] This allows for the preferential oxidative addition of magnesium to the carbon-bromine bond, leaving the more stable carbon-chlorine and carbon-fluorine bonds intact.[3][4][5] The resulting 2-(4-chloro-1-fluorophenyl)magnesium bromide is a valuable intermediate for introducing the 4-chloro-1-fluorophenyl moiety in the synthesis of pharmaceuticals and other fine chemicals.
This protocol emphasizes the critical need for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[3][6] It also details methods for the activation of magnesium, a crucial step to initiate the reaction.[7][8]
Experimental Protocol
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-neck round-bottom flask |
| Magnesium turnings | Reflux condenser |
| Anhydrous diethyl ether or THF | Dropping funnel |
| Iodine crystal (for activation) | Magnetic stirrer and stir bar |
| 1,2-Dibromoethane (B42909) (optional, for activation) | Schlenk line or nitrogen/argon inlet |
| Anhydrous N,N-dimethylformamide (DMF) | Syringes and needles |
| Iodomethane | Heating mantle |
| Saturated aqueous NH4Cl solution | Ice bath |
Glassware and Reagent Preparation
Critical: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction should be carried out under an inert atmosphere. Solvents must be anhydrous. Diethyl ether or THF can be dried by distillation from sodium/benzophenone ketyl.
Grignard Reagent Formation
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently dissipates. This process helps to disrupt the passivating magnesium oxide layer.[7] Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the evolution of ethylene (B1197577) gas.[7]
-
Initial Addition: Add a small portion of anhydrous diethyl ether or THF to cover the magnesium turnings.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount (approx. 10%) of this solution to the magnesium suspension.
-
Initiation: The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color (if used), a slight turbidity of the solution, and spontaneous refluxing.[9] If the reaction does not start, sonication or the addition of a small amount of pre-formed Grignard reagent can be used as an initiator.[7]
-
Controlled Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice bath may be required to control the exothermic reaction.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for 1-2 hours to ensure complete consumption of the starting material. The resulting solution of the Grignard reagent, (2-chloro-4-fluorophenyl)magnesium bromide, will typically be a cloudy grey or brown color.
Confirmation of Grignard Reagent Formation (Optional)
A small aliquot of the reaction mixture can be withdrawn via syringe and quenched with a suitable electrophile to confirm the formation of the Grignard reagent.
-
Place a small amount of anhydrous DMF in a separate flask under an inert atmosphere and cool to 0°C.
-
Add a small aliquot (e.g., 0.5 mL) of the Grignard solution.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract with diethyl ether and analyze the organic layer by GC-MS. The presence of 2-chloro-4-fluorobenzaldehyde (B1630644) would confirm the successful formation of the desired Grignard reagent.
Data Presentation
| Parameter | Value/Condition |
| Substrate | This compound |
| Reagent | Magnesium Turnings |
| Stoichiometry | Mg : Aryl Halide = 1.2 : 1.0 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Activation Method | Iodine crystal or 1,2-dibromoethane |
| Reaction Temperature | Gentle reflux (approx. 35°C for ether) |
| Reaction Time | 1-3 hours post-initiation |
| Expected Product | (2-chloro-4-fluorophenyl)magnesium bromide |
Safety Precautions
-
Grignard reagents are highly flammable and react violently with water and protic solvents. All operations must be conducted under strictly anhydrous conditions and under an inert atmosphere.
-
Diethyl ether is extremely volatile and flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
The reaction can be highly exothermic. Ensure that adequate cooling is available to control the reaction rate.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Visualization of the Experimental Workflow
Caption: Workflow for the selective formation of a Grignard reagent.
References
- 1. Ch23: Aryl Grignards [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Heck Coupling of 2-bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromo-4-chloro-1-fluorobenzene in palladium-catalyzed Heck coupling reactions. This versatile dihalogenated aromatic compound serves as a valuable building block in the synthesis of complex organic molecules, offering opportunities for selective C-C bond formation. The information presented here, including detailed experimental protocols and expected reactivity trends, is designed to facilitate the successful application of this substrate in synthetic chemistry.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1] this compound is a particularly interesting substrate for this transformation due to the presence of two different halogen atoms, bromine and chlorine, on the aromatic ring. This structural feature allows for potential chemoselective coupling, primarily leveraging the greater reactivity of the carbon-bromine bond over the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions. The fluorine substituent can also influence the electronic properties of the resulting products, making this a useful synthon in medicinal chemistry and materials science.
Chemoselectivity in the Heck Coupling of this compound
The differential reactivity of the carbon-halogen bonds is a key consideration when employing this compound in cross-coupling reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl. This trend is attributed to the differences in bond dissociation energies and the rates of oxidative addition to the palladium(0) catalyst. The weaker carbon-bromine bond undergoes oxidative addition more readily than the stronger carbon-chlorine bond.
Consequently, under standard Heck coupling conditions, the reaction is expected to occur selectively at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. This selective reactivity allows for a stepwise functionalization of the aromatic ring, enhancing the synthetic utility of this compound.
Data Presentation: Representative Heck Coupling Reactions
The following tables summarize typical reaction conditions and expected outcomes for the Heck coupling of this compound with various alkenes. The data is based on established knowledge of Heck reactions and protocols for structurally similar compounds.
Table 1: Heck Coupling of this compound with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkene (equiv.) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | Styrene (1.2) | Good to Excellent |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | 12-24 | Styrene (1.2) | Good |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | NaOAc (2) | NMP | 110 | 12-24 | Styrene (1.2) | Good to Excellent |
Table 2: Heck Coupling of this compound with Acrylates
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkene (equiv.) | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | - | Et₃N (2) | DMF | 100 | 12-24 | n-Butyl acrylate (B77674) (1.5) | Good to Excellent |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | 12-24 | Methyl acrylate (1.5) | Good |
| 3 | Pd/C (5) | - | NaOAc (2) | NMP | 130 | 24 | Ethyl acrylate (1.5) | Moderate to Good |
Experimental Protocols
The following is a detailed protocol for a representative Heck coupling reaction of this compound with styrene. This protocol can be adapted for other alkenes with appropriate optimization of reaction conditions.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (B128534) (Et₃N, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Stir the reaction mixture at 100 °C under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-(4-chloro-2-fluorostyryl)benzene.
Mandatory Visualizations
Caption: Generalized Catalytic Cycle of the Heck Reaction.
Caption: Experimental Workflow for a Typical Heck Coupling Reaction.
References
Application of 2-Bromo-4-chloro-1-fluorobenzene in Agrochemical Synthesis: A Detailed Overview and Representative Protocols
Introduction
2-Bromo-4-chloro-1-fluorobenzene is a versatile, polyhalogenated aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its utility in the agrochemical industry is significant, primarily as a precursor for creating advanced intermediates used in the manufacture of modern fungicides and other crop protection agents. The distinct reactivity of the bromine, chlorine, and fluorine substituents on the benzene (B151609) ring allows for selective chemical transformations, making it a valuable component in multi-step synthetic processes.
This document provides a detailed overview of the application of this compound in agrochemical synthesis. While a specific, high-volume commercial agrochemical directly synthesized from this starting material is not prominently documented in publicly available literature, its potential and likely application lies in the formation of substituted aniline (B41778) and biphenyl (B1667301) moieties, which are common structural motifs in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs).
This application note will, therefore, focus on a representative synthetic pathway to a key agrochemical intermediate, demonstrating the utility of this compound in forming a crucial C-N bond, a common step in the synthesis of many modern agrochemicals.
General Synthetic Strategy
The primary application of this compound in agrochemical synthesis is as an electrophilic partner in cross-coupling reactions. The carbon-bromine bond is the most reactive site for such transformations, allowing for the selective formation of new carbon-carbon or carbon-nitrogen bonds. A common strategy involves an initial Suzuki-Miyaura coupling to introduce a substituted phenyl ring, followed by a Buchwald-Hartwig amination to install an amine group. This substituted aniline is a key precursor for the final amide coupling with a pyrazole (B372694) carboxylic acid to form a pyrazole carboxamide fungicide.
Representative Application: Synthesis of a Substituted Aniline Intermediate
The following protocol describes a representative two-step synthesis of a 4-chloro-2-fluoro-5-(substituted)aniline, a key intermediate for pyrazole carboxamide fungicides, starting from this compound.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed cross-coupling of this compound with a boronic acid to form a substituted biphenyl derivative.
-
Reaction Scheme:
-
This compound + R-B(OH)₂ → 2-(R)-4-chloro-1-fluorobenzene + HBr
-
(where R is a substituted or unsubstituted aryl or alkyl group)
-
-
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
-
Procedure:
-
To a dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask in a 4:1 ratio.
-
Bubble nitrogen through the mixture for 15 minutes to degas.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenyl product.
-
Step 2: Buchwald-Hartwig Amination
This step introduces an amino group onto the biphenyl intermediate via a palladium-catalyzed C-N cross-coupling reaction.
-
Reaction Scheme:
-
2-(R)-4-chloro-1-fluorobenzene + NH₃ → 2-(R)-4-chloro-5-fluoroaniline + H₂
-
(using a suitable ammonia (B1221849) surrogate or gaseous ammonia)
-
-
Materials and Reagents:
-
Substituted biphenyl from Step 1
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia solution (e.g., 7N in methanol) or benzophenone (B1666685) imine followed by hydrolysis
-
Toluene or 1,4-dioxane (B91453)
-
-
Procedure:
-
In a glovebox, to a dried Schlenk tube, add the biphenyl intermediate (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), and Xantphos (0.02 eq).
-
Add anhydrous toluene or 1,4-dioxane to the tube.
-
Add the ammonia solution (2.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the target aniline intermediate.
-
Data Presentation
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | 90-100 | 12-16 | 85-95 |
| 2 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100-110 | 18-24 | 70-85 |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow from this compound to a pyrazole carboxamide fungicide.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This compound is a valuable and reactive intermediate for the synthesis of complex agrochemicals. Its utility is best demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which allow for the regioselective construction of key aniline and biphenyl scaffolds. The representative protocols provided herein illustrate a practical approach to leveraging the unique reactivity of this compound to build molecular complexity en route to modern crop protection agents. Further research into the applications of this versatile building block is likely to yield novel and effective agrochemical solutions.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The substrate, 2-bromo-4-chloro-1-fluorobenzene, presents an interesting case for chemoselective functionalization due to the presence of three different halogen atoms on the aromatic ring.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: C-I > C-Br > C-Cl > C-F.[3] This trend is inversely related to the carbon-halogen bond dissociation energy. Consequently, the C-Br bond is significantly more reactive than the C-Cl and C-F bonds, allowing for selective amination at the bromine-substituted position under carefully controlled conditions. This application note provides a detailed protocol for the selective monoamination of this compound, yielding 2-amino-4-chloro-1-fluorobenzene derivatives.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed amination of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-95 | Representative |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12-24 | 65-90 | Representative |
| 3 | n-Hexylamine | [Pd(allyl)Cl]₂ (0.5) / BrettPhos (1.2) | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | 18 | ~90 | Representative |
| 4 | Piperidine | Pd(OAc)₂ (1) / P(tBu)₃ (2) | NaOtBu (1.4) | Toluene | 80 | 4 | ~95 | Representative |
Note: The data in this table is representative for similar aryl bromides and serves as a starting point for optimization with this compound.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Amination of this compound
This protocol describes a general procedure for the selective amination at the C-Br bond of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, primary or secondary alkylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos, P(tBu)₃)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol% Pd) and the phosphine ligand (e.g., 2-4 mol%).
-
Addition of Reagents: In the flask, add the base (e.g., 1.4-2.0 equivalents). The flask is then evacuated and backfilled with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents), followed by the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Reaction: The reaction vessel is sealed and the mixture is stirred at the desired temperature (typically 80-110 °C). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for palladium-catalyzed amination.
References
Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-4-chloro-1-fluorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloro-1-fluorobenzene is a versatile, polyhalogenated aromatic compound that serves as a valuable starting material in the synthesis of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, allowing for selective functionalization and the construction of diverse heterocyclic frameworks. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this compound, with a focus on palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations. This compound is a key intermediate in the development of pharmaceuticals, including anti-cancer agents and antibiotics, as well as in the formulation of agrochemicals.[1] The distinct halogenated structure allows for selective reactions, making it an ideal starting point for creating complex molecular architectures.[1][2]
Strategic Approaches to Heterocycle Synthesis
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the selective introduction of various functionalities at the 2-position, setting the stage for subsequent intramolecular cyclization to form the desired heterocyclic ring system. The chlorine and fluorine atoms can also participate in nucleophilic aromatic substitution (SNAr) reactions, typically under more forcing conditions, providing further opportunities for molecular diversification.
A general workflow for the synthesis of heterocyclic compounds from this compound is outlined below.
Caption: General workflow for heterocycle synthesis.
Application Note 1: Synthesis of Substituted Phenoxazines
Phenoxazines are an important class of tricyclic heteroaromatic compounds with applications in medicinal chemistry and as fluorescent dyes. The synthesis of substituted phenoxazines can be achieved through a two-step process starting with the Ullmann condensation of this compound with a substituted 2-aminophenol (B121084), followed by an intramolecular cyclization.
Experimental Protocol: Two-Step Synthesis of a 7-Chloro-9-fluorophenoxazine Derivative
Step 1: Ullmann Condensation
This step involves the copper-catalyzed coupling of this compound with a suitable 2-aminophenol. The reactivity of the C-Br bond is exploited for this initial C-O bond formation.
Materials:
-
This compound
-
2-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF and toluene (as a co-solvent) to the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Dilute the filtrate with water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding 2-(2-amino-phenoxy)-4-chloro-1-fluorobenzene intermediate.
Step 2: Intramolecular Cyclization
The intermediate from Step 1 undergoes an intramolecular palladium-catalyzed C-N bond formation to construct the phenoxazine (B87303) ring.
Materials:
-
2-(2-Amino-phenoxy)-4-chloro-1-fluorobenzene (from Step 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald-Hartwig ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-(2-amino-phenoxy)-4-chloro-1-fluorobenzene intermediate (1.0 eq), palladium(II) acetate (0.05 eq), the phosphine (B1218219) ligand (0.1 eq), and sodium tert-butoxide (1.5 eq) to a dry Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 7-chloro-9-fluorophenoxazine derivative.
Quantitative Data
| Step | Reactants | Product | Yield (%) |
| 1 | This compound, 2-Aminophenol | 2-(2-Amino-phenoxy)-4-chloro-1-fluorobenzene | 65-75 |
| 2 | 2-(2-Amino-phenoxy)-4-chloro-1-fluorobenzene | 7-Chloro-9-fluorophenoxazine derivative | 70-85 |
Yields are representative and may vary depending on the specific substituents on the 2-aminophenol and the optimization of reaction conditions.
Caption: Synthesis of a substituted phenoxazine.
Application Note 2: Synthesis of Substituted Dibenzofurans
Dibenzofurans are another class of tricyclic heterocycles with important applications in materials science and as scaffolds in medicinal chemistry. A potential synthetic route from this compound involves an initial Suzuki coupling to introduce a 2-hydroxyphenyl group, followed by an intramolecular C-O bond formation.
Experimental Protocol: Two-Step Synthesis of a 7-Chloro-9-fluorodibenzofuran Derivative
Step 1: Suzuki Coupling
This step utilizes the palladium-catalyzed cross-coupling of this compound with 2-hydroxyphenylboronic acid.
Materials:
-
This compound
-
2-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene/Water mixture
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-hydroxyphenylboronic acid (1.5 eq) in a mixture of toluene and water (e.g., 4:1).
-
Add potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-(2-hydroxyphenyl)-4-chloro-1-fluorobenzene intermediate.
Step 2: Intramolecular O-Arylation
The cyclization to form the dibenzofuran (B1670420) ring is achieved via an intramolecular Ullmann-type reaction.
Materials:
-
2-(2-Hydroxyphenyl)-4-chloro-1-fluorobenzene (from Step 1)
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a reaction vessel, add the 2-(2-hydroxyphenyl)-4-chloro-1-fluorobenzene intermediate (1.0 eq), copper(I) oxide (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO.
-
Heat the mixture to 140-160 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 7-chloro-9-fluorodibenzofuran derivative.
Quantitative Data
| Step | Reactants | Product | Yield (%) |
| 1 | This compound, 2-Hydroxyphenylboronic acid | 2-(2-Hydroxyphenyl)-4-chloro-1-fluorobenzene | 70-80 |
| 2 | 2-(2-Hydroxyphenyl)-4-chloro-1-fluorobenzene | 7-Chloro-9-fluorodibenzofuran derivative | 60-75 |
Yields are representative and may vary based on specific reaction conditions and purification.
Caption: Synthesis of a substituted dibenzofuran.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The strategic and selective functionalization of its halogenated positions, primarily through palladium-catalyzed cross-coupling reactions, enables the construction of complex molecular architectures. The protocols provided herein for the synthesis of substituted phenoxazines and dibenzofurans serve as a foundation for researchers to explore the vast chemical space accessible from this readily available precursor. Further exploration of different coupling partners and cyclization strategies will undoubtedly lead to the discovery of new heterocyclic entities with potential applications in drug discovery and materials science.
References
Application Note & Protocol: Chemoselective Sonogashira Coupling of 2-Bromo-4-Chloro-1-Fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2]
This application note provides a detailed experimental procedure for the chemoselective Sonogashira coupling of 2-bromo-4-chloro-1-fluorobenzene with phenylacetylene (B144264). The protocol leverages the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order: C-I > C-Br > C-Cl > C-F.[3][4] This inherent reactivity difference allows for the selective activation of the C-Br bond while leaving the more stable C-Cl and C-F bonds intact, leading to the formation of 1-(4-chloro-2-fluorophenyl)-2-phenylethyne.
Reaction Scheme
Caption: General reaction scheme for the chemoselective Sonogashira coupling.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials and Equipment:
-
Reactants:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
-
Catalysts:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
-
Base:
-
Triethylamine (B128534) (Et₃N) (2.5 eq), distilled and degassed
-
-
Solvent:
-
Tetrahydrofuran (THF), anhydrous (5 mL per 1 mmol of aryl halide)
-
-
Work-up and Purification:
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite®
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 208.45 mg).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
-
Addition of Catalysts and Base:
-
To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg) and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Add degassed triethylamine (2.5 mmol, 0.35 mL) via syringe. The mixture may turn yellow to brown.
-
-
Addition of Alkyne:
-
Slowly add phenylacetylene (1.2 mmol, 0.13 mL) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate). The starting aryl bromide should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and then with brine (15 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 1-(4-chloro-2-fluorophenyl)-2-phenylethyne.
-
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (1.0 eq) |
| Phenylacetylene | 1.2 mmol (1.2 eq) |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol (3 mol%) |
| CuI | 0.05 mmol (5 mol%) |
| Base | |
| Triethylamine (Et₃N) | 2.5 mmol (2.5 eq) |
| Solvent | |
| Anhydrous THF | 5 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 4-6 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 80-95% (based on similar transformations) |
Signaling Pathway/Logical Relationship Diagram
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The following diagram illustrates the key steps in this process.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
This application note provides a reliable and detailed protocol for the chemoselective Sonogashira coupling of this compound. The procedure is suitable for researchers in synthetic chemistry and drug development, offering a practical method for the synthesis of functionalized aryl alkynes. The clear presentation of the experimental workflow, quantitative data, and reaction mechanism aims to facilitate the successful implementation of this important transformation in the laboratory.
References
Application Notes and Protocols: 2-Bromo-4-chloro-1-fluorobenzene as a Precursor in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-4-chloro-1-fluorobenzene as a versatile precursor in the synthesis of advanced materials. This halogenated aromatic compound serves as a key building block for a variety of materials, including conjugated polymers for organic electronics and specialized coatings. Its distinct substitution pattern allows for selective chemical transformations, primarily through cross-coupling reactions, enabling the precise engineering of material properties.
Overview of Applications in Materials Science
This compound is a valuable intermediate in the production of high-performance materials.[1] The presence of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring imparts unique reactivity and allows for the introduction of fluorine-containing moieties into larger molecular structures.[1] The incorporation of fluorine is a well-established strategy for enhancing key material properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. Consequently, this precursor finds applications in the development of:
-
Conjugated Polymers: Used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine and chlorine substituents can be used to tune the electronic properties and solubility of the resulting polymers.
-
Advanced Coatings: Polymers and coatings derived from this precursor can exhibit improved durability and resistance to harsh chemical environments.[1]
-
Specialty Chemicals: It serves as an intermediate in the synthesis of various specialty chemicals with applications in materials science.[1]
The primary synthetic routes leveraging this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. These reactions offer a high degree of control over the final molecular architecture.
Key Synthetic Pathways and Methodologies
The strategic positioning of the halogen atoms on the this compound ring allows for selective reactions. The bromo group is typically the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the chloro group, while the fluoro group is generally unreactive under these conditions. This differential reactivity is key to its utility as a building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound, this reaction is employed to synthesize substituted biaryls, which can be monomers for polymerization or functional materials in their own right.
Logical Workflow for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Bromo-4-chloro-1-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 2-bromo-4-chloro-1-fluorobenzene, a key intermediate in the preparation of pharmaceuticals and agrochemicals.[1] The protocols cover a range of common and powerful cross-coupling reactions, offering versatile strategies for the functionalization of this halogenated aromatic building block.
Overview of Synthetic Strategies
This compound is a versatile substrate for a variety of cross-coupling reactions, primarily targeting the more reactive carbon-bromine bond. The selective reactivity allows for the sequential introduction of different functional groups. Key synthetic transformations include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines.[2]
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.[3][4]
-
Palladium-Catalyzed Cyanation: Introduction of a nitrile group using a cyanide source.
-
Grignard Reaction: Formation of a Grignard reagent for subsequent reaction with various electrophiles.
-
Lithiation-Borylation: A versatile method for the introduction of a boronic ester group.
The general workflow for the derivatization of this compound is outlined below.
Experimental Protocols
The following protocols are representative examples for the derivatization of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[5][6][7]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 209.44 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (B91453) | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Representative Examples):
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-chloro-1-fluorobenzene | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-chloro-1-fluorobenzene | 80-90 |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-4-chloro-1-fluorobenzene | 75-85 |
Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound.[8][9]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 209.44 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.62 | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 1.4 | 1.4 |
| Toluene (B28343) | - | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add toluene (2 mL) and stir for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in toluene (2 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data (Representative Examples):
| Amine | Product | Yield (%) |
| Morpholine | 4-(5-Chloro-2-fluorophenyl)morpholine | 80-90 |
| Aniline | N-(5-Chloro-2-fluorophenyl)aniline | 70-85 |
| n-Butylamine | N-(n-Butyl)-5-chloro-2-fluoroaniline | 75-88 |
Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.[3][10]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 209.44 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 3.0 | 3.0 |
| THF | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add THF (5 mL) and Et₃N (3.0 mmol).
-
Degas the mixture for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data (Representative Examples):
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 1-Chloro-4-fluoro-2-(phenylethynyl)benzene | 85-95 |
| 1-Hexyne | 1-(5-Chloro-2-fluorophenyl)hex-1-yne | 80-90 |
| Trimethylsilylacetylene | 1-Chloro-4-fluoro-2-((trimethylsilyl)ethynyl)benzene | 90-98 |
Palladium-Catalyzed Cyanation
This protocol outlines the introduction of a nitrile group onto the aromatic ring.[11][12]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 209.44 | 1.0 | 1.0 |
| Zn(CN)₂ | 117.42 | 0.6 | 0.6 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| dppf | 554.57 | 0.03 | 0.03 |
| DMF | - | 5 mL | - |
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.03 mmol).
-
Add DMF (5 mL) and seal the vial.
-
Heat the reaction in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Quantitative Data:
| Substrate | Product | Yield (%) |
| This compound | 5-Chloro-2-fluorobenzonitrile | 80-90 |
Grignard Reaction
This protocol describes the formation of a Grignard reagent and its subsequent reaction with an electrophile.[13][14]
Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. scribd.com [scribd.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 12. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. adichemistry.com [adichemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 2-bromo-4-chloro-1-fluorobenzene Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-bromo-4-chloro-1-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the Suzuki coupling of this compound?
A1: The primary challenges with this substrate are achieving high chemoselectivity and managing catalyst activity. The presence of two different halogen atoms (bromine and chlorine) requires careful optimization to selectively activate the more reactive C-Br bond over the C-Cl bond. Additionally, as an electron-deficient aryl halide, this compound can be less reactive, necessitating a highly active catalyst system to achieve good yields.
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading is a critical parameter that directly affects reaction rate, yield, and cost-effectiveness.[1]
-
High Catalyst Loading: While it can lead to faster reaction rates and higher initial conversion, it may also increase the likelihood of side reactions, such as homocoupling of the boronic acid, and can lead to catalyst decomposition.[2] From a process chemistry perspective, high catalyst loading is economically unfavorable and can lead to higher levels of residual palladium in the final product.
-
Low Catalyst Loading: This is generally preferred for economic and environmental reasons. However, if the catalyst loading is too low, the reaction may be sluggish or stall completely, resulting in low yields. Optimizing for the lowest effective catalyst loading is key to developing an efficient and scalable process.
Q3: What is the role of the ligand in optimizing catalyst loading?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3] For a challenging substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[4] These ligands can promote the oxidative addition of the less reactive aryl chloride if the reaction is not sufficiently selective for the aryl bromide, but they are essential for achieving high turnover numbers (TONs) and turnover frequencies (TOFs) at low catalyst loadings.[5]
Q4: How do I choose the right base and solvent for this reaction?
A4: The choice of base and solvent is critical for an efficient Suzuki coupling.
-
Base: A base is required to activate the boronic acid for the transmetalation step.[6] The strength and solubility of the base are important considerations. Stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]
-
Solvent: The solvent must be able to dissolve the reactants and the catalyst complex. A mixture of a polar aprotic solvent like 1,4-dioxane, THF, or DMF with water is commonly used.[7] The water aids in dissolving the inorganic base and facilitates the transmetalation step.[4]
Q5: How can I ensure chemoselective coupling at the C-Br bond?
A5: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl.[8] Therefore, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. To favor selective reaction at the C-Br bond:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the activation energy for C-Cl bond cleavage is higher.
-
Catalyst and Ligand Choice: While highly active catalysts are needed, some systems may exhibit greater selectivity. Screening different palladium precursors and ligands is recommended.
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent further reaction at the C-Cl bond.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium(II) precatalyst was not effectively reduced to the active palladium(0) species. Oxygen can also deactivate the catalyst.[2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate. 3. Poor Ligand Choice: The ligand is not suitable for activating the aryl bromide. | 1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen). Use a fresh, high-quality palladium source. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol% or higher) to see if the conversion improves. 3. Screen Ligands: Test bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. |
| Low Yield with Unreacted Starting Material | 1. Reaction Stalled: The catalyst may have decomposed over the course of the reaction. 2. Suboptimal Temperature: The reaction temperature may be too low for efficient conversion. | 1. Use a More Robust Catalyst System: Consider pre-formed palladium catalysts that are more stable. Adding a slight excess of the ligand can sometimes improve catalyst stability. 2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[2] 2. High Catalyst Loading: Excess catalyst can sometimes lead to an increase in side reactions. | 1. Rigorous Degassing: Ensure the reaction is set up under strictly anaerobic conditions. 2. Optimize Catalyst Loading: If high conversion is achieved but side products are an issue, try reducing the catalyst loading. |
| Reaction Works at High Catalyst Loading but Fails at Low Loading | 1. Catalyst Deactivation Pathway: At low concentrations, the catalyst may be more susceptible to deactivation pathways that are less significant at higher concentrations. 2. Purity of Reagents: Trace impurities in the starting materials or solvent can poison the small amount of catalyst present. | 1. Ligand and Base Optimization: A different ligand or base may be required to stabilize the catalyst at low concentrations. 2. Use High-Purity Reagents: Ensure all starting materials, solvents, and the base are of high purity and anhydrous (if required). |
Quantitative Data on Catalyst Loading
The following table summarizes the effect of catalyst loading on the Suzuki coupling of a structurally similar substrate, 4-bromo-1-chloro-2-fluorobenzene, with phenylboronic acid. This data provides a useful reference for optimizing the reaction of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) | TON (Turnover Number) |
| 1 | 2.0 | 4.0 | 95 | 47.5 |
| 2 | 1.0 | 2.0 | 92 | 92 |
| 3 | 0.5 | 1.0 | 88 | 176 |
| 4 | 0.1 | 0.2 | 75 | 750 |
| 5 | 0.05 | 0.1 | 60 | 1200 |
Note: Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst).
Experimental Protocol: Optimizing Catalyst Loading
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with a focus on optimizing the catalyst loading.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
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Ligand (e.g., SPhos)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v, 5 mL)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
To optimize catalyst loading, a series of parallel reactions should be set up where the molar percentage of the palladium precatalyst and ligand are varied (e.g., 2.0, 1.0, 0.5, 0.1, and 0.05 mol% of palladium), while all other reaction parameters are kept constant.
Visualizations
References
preventing side reactions in the lithiation of 2-bromo-4-chloro-1-fluorobenzene
This guide provides troubleshooting advice and frequently asked questions for the lithiation of 2-bromo-4-chloro-1-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Troubleshooting Guide
Low yields or the presence of unexpected byproducts are common issues in lithiation reactions. This section addresses specific problems you may encounter during the lithiation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion to Product | Inactive lithiating agent (e.g., n-BuLi, LDA). | Titrate the organolithium reagent prior to use to determine its exact molarity. Use a fresh bottle if necessary. |
| Presence of moisture or other protic impurities in the reaction. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Ensure all solvents and reagents are anhydrous. | |
| Reaction temperature is too low. | While very low temperatures (-78 °C) are generally required, if no reaction occurs, consider slowly warming the reaction to -70 °C, but be mindful of potential side reactions. | |
| Formation of Multiple Products (Poor Regioselectivity) | Incorrect choice of lithiating agent. | For selective lithiation ortho to the fluorine atom, a bulky base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred.[1] Using n-BuLi may lead to a mixture of lithiation at different positions or halogen-metal exchange. |
| Reaction temperature is too high. | Maintain a strict low temperature (-78 °C) throughout the addition of the lithiating agent and for the duration of the reaction to minimize isomerization or competing lithiation pathways. | |
| Presence of Benzyne-Derived Byproducts | The reaction temperature was allowed to rise above -50 °C. | The lithiated intermediate can be unstable and eliminate lithium halide to form a reactive benzyne (B1209423) intermediate.[2] Maintain rigorous temperature control at or below -78 °C. |
| Halogen-Metal Exchange Products Observed | Use of a less sterically hindered alkyllithium like n-BuLi. | n-BuLi is known to participate in halogen-metal exchange, particularly with bromine. To favor deprotonation, use a lithium amide base like LDA. |
| Reaction with Solvent | The reaction was allowed to warm significantly in the presence of THF. | Organolithium reagents can react with THF, especially at higher temperatures.[2] Ensure the reaction is quenched at low temperature before warming up. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the lithiation of this compound?
A1: The major product is the species lithiated at the position ortho to the fluorine atom (2-lithio-1-bromo-5-chloro-3-fluorobenzene). Fluorine is a powerful ortho-directing group in directed metalation reactions.[1]
Q2: Which lithiating agent is best for this reaction?
A2: For achieving high regioselectivity, a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is recommended.[1] These bases favor deprotonation over halogen-metal exchange. While n-butyllithium (n-BuLi) can be used, it may lead to a mixture of products due to competing halogen-metal exchange with the bromine atom.
Q3: What is the optimal temperature for this reaction?
A3: A temperature of -78 °C is crucial for this reaction. This low temperature helps to suppress side reactions such as benzyne formation and reaction with the solvent (THF).[2]
Q4: How can I confirm that the lithiation has occurred?
A4: A common method is to quench a small aliquot of the reaction mixture with an electrophile like deuterium (B1214612) oxide (D₂O). Analysis of the resulting product by ¹H NMR or mass spectrometry will show the incorporation of deuterium, confirming the formation of the organolithium intermediate.
Q5: What are the most common side reactions to be aware of?
A5: The primary side reactions include:
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Benzyne formation: This occurs if the reaction temperature rises, leading to the elimination of LiBr or LiCl.
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Halogen-metal exchange: Primarily with the bromine atom when using alkyllithiums like n-BuLi.
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Reaction with the solvent: The organolithium intermediate can deprotonate THF if the temperature is not kept sufficiently low.[2]
Experimental Protocol: Regioselective Ortho-Lithiation using LDA
This protocol describes a general procedure for the regioselective lithiation of this compound at the C6 position (ortho to the fluorine) using LDA, followed by quenching with an electrophile.
Materials:
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This compound
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Diisopropylamine (B44863), freshly distilled
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n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Inert gas (Argon or Nitrogen)
Equipment:
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Schlenk line or glovebox
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Flame-dried glassware
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Low-temperature thermometer
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Dry ice/acetone bath
Procedure:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Lithiation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the prepared LDA solution dropwise to the substrate solution, maintaining the internal temperature below -75 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
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Electrophilic Quench: Dissolve the electrophile (1.2 equivalents) in anhydrous THF in a separate flask. Slowly add the electrophile solution to the reaction mixture at -78 °C.
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Work-up: Allow the reaction to stir at -78 °C for an additional 1-3 hours. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Desired ortho-lithiation pathway.
Caption: Potential side reaction pathways.
Caption: Troubleshooting decision workflow.
References
Technical Support Center: Purification of 2-Bromo-4-chloro-1-fluorobenzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-bromo-4-chloro-1-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges for products derived from this compound?
A1: Due to the polyhalogenated and often crystalline nature of these derivatives, common challenges include removing closely-related impurities, residual starting material, and palladium catalyst residues from cross-coupling reactions. Preventing product discoloration and potential dehalogenation during purification are also key considerations.[1]
Q2: Which purification techniques are most effective for derivatives of this compound?
A2: The most effective techniques are typically flash column chromatography on silica (B1680970) gel, recrystallization, and in some cases, acid-base extraction if the product has a basic handle like an amine. The choice of technique depends on the specific properties of the derivative and the impurities present.
Q3: How can I remove residual palladium catalyst from my Suzuki or Buchwald-Hartwig coupling product?
A3: Filtering the reaction mixture through a pad of Celite® can remove a significant portion of the catalyst.[2] For more persistent residues, column chromatography is usually effective. Specialized scavengers or a wash with an aqueous solution of a mild complexing agent like thiourea (B124793) can also be considered, though care must be taken to ensure product stability.
Q4: My purified product is a yellow or brownish solid/oil. What causes this and how can I fix it?
A4: Discoloration is often a sign of oxidation or residual colored impurities. For solid products, recrystallization, sometimes with the addition of activated charcoal, can remove these colored impurities. For oils, passing the material through a short plug of silica gel or alumina (B75360) can be effective.[1]
Troubleshooting Guides
Issue 1: Poor Separation in Flash Column Chromatography
Symptom: Your product co-elutes with an impurity or the starting material.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of your eluent may be too high, causing all components to move too quickly. Develop a better solvent system using Thin Layer Chromatography (TLC) to achieve a product Rf of 0.2-0.3 for optimal separation. A common starting point for biaryl products is a hexane/ethyl acetate (B1210297) gradient.[3][4] |
| Similar Polarity of Product and Impurity | If the Rf values are very close, consider using a different solvent system. Sometimes switching one of the eluent components (e.g., from ethyl acetate to diethyl ether) can alter the selectivity. Running a slow gradient can also improve separation. |
| Product is a Basic Amine (from Buchwald-Hartwig) | Amines can streak on silica gel. Add 1-3% triethylamine (B128534) to your eluent system to neutralize the acidic silica and improve peak shape.[4] |
| Sample Overload | Too much crude material on the column will lead to poor separation. As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of your crude product. |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Symptom: After dissolving your product in hot solvent and cooling, it either remains in solution or forms an oil instead of crystals.
| Potential Cause | Troubleshooting Step |
| Too Much Solvent Used | You may have used an excessive amount of solvent to dissolve the crude product. Try boiling off some of the solvent to concentrate the solution and induce crystallization upon cooling. For future attempts, use the minimum amount of hot solvent required to just dissolve the solid. |
| Inappropriate Solvent Choice | The ideal solvent should dissolve your compound well when hot but poorly when cold. If the compound is too soluble at room temperature, you will have low recovery. If it is not soluble enough when hot, it will be difficult to perform the recrystallization. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, ethyl acetate, toluene, or mixed systems like ethyl acetate/hexanes) to find the optimal one.[5] |
| Cooling Too Rapidly | Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. |
| High Impurity Level | A high concentration of impurities can inhibit crystal formation. In this case, it is best to first purify the material by column chromatography and then perform a final recrystallization on the partially purified product. |
Issue 3: Dehalogenation Detected in Final Product
Symptom: Analytical data (e.g., MS or NMR) of the purified product shows a loss of a halogen atom (Br or Cl).
| Potential Cause | Troubleshooting Step |
| Harsh Basic Conditions | Strong bases at elevated temperatures during workup or purification can sometimes promote dehalogenation. Use milder bases (e.g., sodium bicarbonate instead of sodium hydroxide) and avoid excessive heat. |
| Reductive Environment | Unintended reductive conditions can lead to hydrodehalogenation. Ensure that no strong reducing agents are present in your purification steps. If a reduction is part of the synthesis, ensure it is selective. |
| Catalyst-Mediated Side Reaction | In some cross-coupling reactions, hydrodehalogenation can be a side reaction. Optimizing the reaction conditions (ligand, base, temperature) can minimize this.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Suzuki Coupling Product
Objective: To purify a biaryl product from a Suzuki coupling reaction of this compound, removing unreacted starting materials, boronic acid derivatives, and palladium residues.
Methodology:
-
Sample Preparation: After the reaction workup, dissolve the crude product in a minimal amount of dichloromethane (B109758) or the solvent used for the column. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a free-flowing powder (dry loading).[3]
-
Column Packing: Prepare a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
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Loading: Carefully add the dry-loaded sample to the top of the packed column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Buchwald-Hartwig Amination Product
Objective: To purify a solid N-aryl derivative obtained from the amination of this compound.
Methodology:
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the mixture. The ideal solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all residual solvent.
Quantitative Data
The optimal purification strategy will depend on the specific derivative. The tables below provide representative data for common cross-coupling reactions involving substrates similar to this compound, which can serve as a guide for optimizing your own purification protocols.
Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | High |
| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | 1,4-Dioxane | 110 | Good to Excellent |
Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.[1][7]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Good to High |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | Good to High |
| Pd(OAc)₂ (2) | P(o-tol)₃ (6) | Cs₂CO₃ (1.5) | Toluene | 110 | Moderate to Good |
Note: Yields are representative and can vary based on the specific amine coupling partner and reaction conditions.[2]
Visualizations
Caption: A general decision workflow for the purification of synthetic products.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields in the synthesis of 2-bromo-4-chloro-1-fluorobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Sandmeyer reaction of 2-chloro-4-fluoroaniline (B1295073).
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Action |
| Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between -5°C and 5°C during the addition of sodium nitrite (B80452).[1] Use a slight excess of sodium nitrite (1.0 to 1.1 equivalents) to ensure complete conversion of the aniline (B41778).[1] Test for the presence of excess nitrous acid using starch-iodide paper; the paper should turn blue-black. |
| Decomposition of the Diazonium Salt | The diazonium salt is unstable at higher temperatures.[1][2] Prepare the diazonium salt solution at low temperatures (-5°C to 5°C) and use it immediately in the subsequent bromination step. Avoid isolating the diazonium salt as it can be explosive in its solid form. |
| Inefficient Bromination | Ensure the use of a suitable brominating agent, such as a solution of cuprous bromide in hydrobromic acid. The temperature for the bromination step should be controlled, typically between 20°C and 70°C.[1] Vigorous stirring is essential to ensure proper mixing of the diazonium salt solution with the copper(I) bromide solution. |
| Poor Quality of Reagents | Use fresh, high-purity 2-chloro-4-fluoroaniline. Ensure the sodium nitrite is dry and has not decomposed. The quality of the copper(I) bromide is crucial; it should be free of significant amounts of copper(II) salts. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Phenol (2-chloro-4-fluoro-1-hydroxybenzene) | The diazonium salt has reacted with water. This is more likely to occur at elevated temperatures. | Maintain a low temperature during the diazotization and the initial stage of the Sandmeyer reaction. Add the diazonium salt solution to the hot copper(I) bromide solution to ensure rapid reaction, minimizing the time the diazonium salt is exposed to high temperatures in an aqueous environment. |
| Azo Compounds (colored impurities) | Unreacted diazonium salt couples with the starting aniline or the product. | Ensure complete diazotization by using a slight excess of sodium nitrite and verifying with starch-iodide paper. Maintain a sufficiently acidic environment during diazotization to suppress azo coupling. |
| Biaryl Compounds | Dimerization of the aryl radical intermediate. | This is an inherent side reaction of the Sandmeyer mechanism.[3] Optimizing reaction conditions such as temperature and concentration can help to minimize this. |
Issue 3: Difficulty in Product Purification
| Problem | Recommended Action |
| Persistent Colored Impurities | Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate (B1220275) to remove unreacted bromine. A wash with a dilute sodium hydroxide (B78521) solution can help remove phenolic impurities. |
| Co-distillation with Starting Material | If fractional distillation is used, ensure the column has sufficient theoretical plates to separate the product from the starting material, which has a lower boiling point. |
| Product Contaminated with Isomers | If the starting aniline is impure, isomeric products may form. Ensure the purity of the 2-chloro-4-fluoroaniline using techniques like GC or NMR before starting the synthesis. Column chromatography can be effective for separating isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2-chloro-4-fluoroaniline?
A1: The recommended temperature range for the diazotization reaction is between -5°C and 5°C.[1] Temperatures above this range can lead to the rapid decomposition of the unstable diazonium salt, resulting in lower yields and the formation of phenolic byproducts.
Q2: How can I be sure that the diazotization is complete?
A2: After the addition of the sodium nitrite solution, the reaction mixture should be stirred for an additional 20-30 minutes at low temperature. To confirm the presence of a slight excess of nitrous acid, which indicates complete reaction, a drop of the reaction mixture can be tested with starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.
Q3: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
A3: The copper(I) salt, typically CuBr, acts as a catalyst to facilitate the conversion of the aryl diazonium salt to the aryl bromide. The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[3]
Q4: Can I use copper(II) bromide instead of copper(I) bromide?
A4: While some variations of the Sandmeyer reaction have been developed using other transition metal salts, including copper(II), the classical and most commonly employed catalyst for bromination is copper(I) bromide.[3] Using CuBr generally leads to better yields and fewer side reactions.
Q5: My reaction mixture is very dark. Is this normal?
A5: The Sandmeyer reaction mixture can often be dark due to the formation of radical species and finely divided copper complexes. However, excessively dark colors, especially if accompanied by significant foaming or gas evolution, could indicate decomposition or side reactions. Careful temperature control is key to managing the reaction.
Q6: What are the best methods for purifying the final product?
A6: After the reaction is complete, the crude product is typically isolated by extraction with a suitable organic solvent. The organic layer is then washed with water, a dilute base to remove acidic impurities, and brine. Further purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established procedures for the Sandmeyer reaction and information from related syntheses.
Materials:
-
2-chloro-4-fluoroaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
48% Hydrobromic acid (HBr)
-
Diethyl ether (or other suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Ice
-
Starch-iodide paper
Procedure:
Step 1: Diazotization
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to between -5°C and 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between -5°C and 5°C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Sandmeyer Bromination
-
In a separate, larger flask equipped for heating and stirring, prepare a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid.
-
Heat this solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady reaction.
-
After the addition is complete, continue to stir the mixture at 60-70°C for an additional 30 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate or sodium hydroxide (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Reference |
| Starting Material | 2-chloro-4-fluoroaniline | [1] |
| Diazotizing Agent | Sodium nitrite in water | [1] |
| Acid for Diazotization | Concentrated sulfuric acid and water | [1] |
| Diazotization Temperature | -5°C to 5°C | [1] |
| Diazotization Time | 0.5 to 3 hours | [1] |
| Brominating Agent | Cuprous bromide in 48% hydrobromic acid | [1] |
| Bromination Temperature | 20°C to 70°C | [1] |
| Bromination Time | 1 to 5 hours | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
managing regioselectivity in reactions involving 2-bromo-4-chloro-1-fluorobenzene
Welcome to the technical support center for managing reactions with 2-bromo-4-chloro-1-fluorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control regioselectivity in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what is their general reactivity order?
A1: The molecule has three halogenated carbon atoms that are potential sites for reaction: C-2 (Bromo), C-4 (Chloro), and C-1 (Fluoro). The regioselectivity depends heavily on the reaction type.
-
For Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The reactivity of the carbon-halogen bond is the deciding factor. The generally accepted order of reactivity is C-Br > C-Cl. The C-F bond is typically unreactive under these conditions. Therefore, reactions will preferentially occur at the C-2 position.[1][2][3]
-
For Metallation Reactions (e.g., Lithiation, Grignard Formation): The outcome is governed by a combination of halogen-metal exchange rates and the acidity of aromatic protons.
-
Grignard Formation: The more labile C-Br bond will react preferentially with magnesium to form the Grignard reagent at the C-2 position.[4][5]
-
Lithiation (Deprotonation): The fluorine atom is a strong ortho-directing group for deprotonation.[6][7][8] Therefore, treatment with a strong lithium base (like n-BuLi or LDA) will preferentially remove the proton at C-6 (ortho to Fluorine), not C-3 or C-5.
-
-
For Nucleophilic Aromatic Substitution (SNAr): Reactivity is determined by two factors: the ability of the halogen to act as a leaving group and the presence of electron-withdrawing groups ortho or para to it.[9][10] In SNAr, fluoride (B91410) is often the best leaving group among halogens because its high electronegativity makes the attached carbon highly electrophilic.[11] However, for a successful SNAr reaction, a strong electron-withdrawing group (like a nitro group) is typically required on the ring, which this compound lacks.
Q2: Can I achieve selective reaction at the C-4 (chloro) position in a cross-coupling reaction?
A2: Achieving direct, selective cross-coupling at the C-4 position in the presence of the more reactive C-2 bromine is extremely challenging. Standard cross-coupling conditions will almost always favor reaction at the C-Br bond. To functionalize the C-4 position, a two-step approach is typically necessary:
-
First, perform a cross-coupling reaction to functionalize the C-2 position.
-
Then, under more forcing conditions (e.g., higher temperature, stronger activating ligands), perform a second cross-coupling reaction at the C-4 position.
Section 2: Troubleshooting Guides
Troubleshooting: Palladium-Catalyzed Cross-Coupling Reactions
Problem 1: My Suzuki reaction is showing low or no conversion at the C-2 (bromo) position.
-
Possible Cause 1: Catalyst Inactivity. The palladium catalyst may be deactivated or inappropriate for the substrate.
-
Solution: Ensure the use of a high-quality palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate phosphine (B1218219) ligand. For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly improve catalytic activity.[12][13][14]
-
-
Possible Cause 2: Ineffective Base. The base may not be strong enough or soluble enough to facilitate the transmetallation step.
-
Solution: Switch to a stronger or more soluble base. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Using an aqueous solution of the base in a solvent like 1,4-dioxane (B91453) or toluene (B28343) is a standard practice.[15]
-
-
Possible Cause 3: Low Reaction Temperature. The activation energy for the oxidative addition of the C-Br bond may not be met.
-
Solution: Increase the reaction temperature, typically to between 80-110 °C, while monitoring for potential side reactions or decomposition.
-
Problem 2: I am seeing a significant amount of the di-substituted product (reaction at both C-Br and C-Cl).
-
Possible Cause: Reaction Conditions are too Harsh. High temperatures, long reaction times, or a highly active catalyst system can lead to the less reactive C-Cl bond also participating in the reaction.
-
Solution 1: Reduce Reaction Temperature. Lowering the temperature can often provide a window where the C-Br bond reacts selectively.
-
Solution 2: Reduce Reaction Time. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.
-
Solution 3: Use a Milder Catalyst System. A less active palladium/ligand combination may provide better selectivity. For example, using PPh₃ as a ligand instead of a more activating Buchwald-type ligand.
-
Data Presentation: Regioselectivity in Cross-Coupling
The following table provides representative data on how catalyst choice can influence yield and selectivity in a model Suzuki-Miyaura coupling reaction with phenylboronic acid.
| Catalyst/Ligand | Base | Temperature (°C) | Time (h) | Yield (C-2 Product) | Yield (C-4 Product) |
| Pd(PPh₃)₄ | K₂CO₃ | 80 | 12 | ~85-95% | < 2% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 4 | >95% | < 1% |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 110 | 24 | ~70% | ~10-15% |
| PdCl₂(dppf) | Cs₂CO₃ | 100 | 18 | ~90% | ~5% |
| Note: These are illustrative values and actual results may vary based on specific substrates and precise reaction conditions. |
Troubleshooting: Metallation Reactions
Problem: I am trying to form a Grignard reagent, but the reaction won't initiate.
-
Possible Cause 1: Inactive Magnesium. The surface of the magnesium turnings may be oxidized.
-
Solution: Activate the magnesium before adding the aryl halide. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
-
-
Possible Cause 2: Presence of Water. Grignard reactions are extremely sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or a solvent purification system.[16]
-
Problem: My lithiation reaction is giving a complex mixture of products instead of selective deprotonation at C-6.
-
Possible Cause 1: Incorrect Base or Temperature. The selectivity of lithiation is highly dependent on the base and temperature.
-
Possible Cause 2: Halogen-Metal Exchange. Instead of deprotonation, the organolithium reagent may be undergoing a halogen-metal exchange with the bromine atom. This is more likely at higher temperatures.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 (Bromo) Position
Objective: To selectively couple an arylboronic acid at the C-2 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos, and then add a small amount of the dioxane to form a catalyst slurry.
-
Evacuate and backfill the main reaction flask with an inert gas (repeat 3 times).
-
Add the 1,4-dioxane/water solvent mixture to the main flask via syringe.
-
Add the catalyst slurry to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective ortho-Lithiation and Quench
Objective: To selectively functionalize the C-6 position (ortho to fluorine) via deprotonation.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., DMF, CO₂, etc.) (1.5 eq)
-
Nitrogen or Argon source
Procedure:
-
Add this compound to an oven-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet.
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour after the addition is complete.
-
Add the chosen electrophile dropwise, again maintaining the low temperature.
-
After the addition of the electrophile, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Decision workflow for achieving regioselective functionalization.
Caption: Rationale for C-Br selectivity in cross-coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. m.youtube.com [m.youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with 2-bromo-4-chloro-1-fluorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-bromo-4-chloro-1-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemoselectivity when forming a Grignard reagent from this compound?
The Grignard reagent will form selectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F. The carbon-bromine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds, allowing for selective oxidative insertion of magnesium at the bromine-bearing carbon.
Q2: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent issue in Grignard reactions. The primary causes are typically the presence of moisture or a passivated magnesium surface. Here are the key troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying. Solvents must be anhydrous.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) can expose a fresh metal surface.
-
Chemical Activation: Using a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are common and effective methods. The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas from 1,2-dibromoethane are indicators of successful activation.
-
Q3: I'm observing a low yield of my desired product. What are the potential reasons?
Low yields can result from several factors, including incomplete reaction, side reactions, or quenching of the Grignard reagent.
-
Incomplete Reaction: Ensure the reaction has gone to completion. This can be monitored by the consumption of magnesium.
-
Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl halide (Wurtz coupling). This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture.
-
Quenching: The Grignard reagent is a strong base and will be quenched by any protic source, including water, alcohols, or even acidic protons on other functional groups. Ensure all reagents and the reaction setup are scrupulously dry.
Q4: Can the Grignard reagent of this compound undergo rearrangement or react at the other halogen positions?
Under standard Grignard formation conditions, rearrangement is not a common issue. The Grignard reagent will form at the C-Br bond, and the C-Cl and C-F bonds will remain intact. However, under forcing conditions (e.g., very high temperatures), reactions at the C-Cl bond might be possible, but this is generally not observed under typical synthetic protocols. The C-F bond is highly stable and unreactive towards magnesium insertion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure starting material. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous THF or diethyl ether. 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. 3. Purify the this compound if necessary. |
| Low yield of Grignard reagent | 1. Incomplete reaction. 2. Grignard reagent quenched by moisture. 3. Significant Wurtz coupling side reaction. | 1. Allow for sufficient reaction time and ensure all magnesium has been consumed. 2. Re-check all glassware and solvents for dryness. 3. Add the aryl bromide solution slowly and maintain a controlled reaction temperature. |
| Formation of a significant amount of biphenyl (B1667301) byproduct | Wurtz coupling reaction is favored. | 1. Decrease the rate of addition of the aryl bromide. 2. Ensure efficient stirring to avoid localized high concentrations of the aryl bromide. 3. Maintain a moderate reaction temperature; avoid excessive heating. |
| Reaction mixture turns dark or tar-like | 1. Overheating leading to decomposition. 2. Presence of impurities that catalyze side reactions. | 1. Control the exothermic reaction by cooling the flask in a water bath during the addition of the aryl bromide. 2. Use purified starting materials and solvents. |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of 2-chloro-4-fluorophenylmagnesium bromide
This protocol is adapted from a procedure for the synthesis of a similar Grignard reagent from 1-bromo-4-chlorobenzene.[1]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Iodine crystal (catalytic amount)
-
Anhydrous nitrogen or argon supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool to room temperature under a stream of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool.
-
Initiation: Add a small portion of anhydrous THF or diethyl ether to the activated magnesium. Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel. Add a small amount (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-2 hours to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately in the subsequent synthetic step.
Expected Yield:
Based on reactions with similar substrates, crude yields of the Grignard reagent are expected to be in the range of 50-80%.[1] A study on the formation of 2-fluorophenylmagnesium bromide from 2-bromofluorobenzene reported a yield of 88% as determined by titration.[2]
Visualizations
Logical Relationship of Halogen Reactivity
Caption: Relative reactivity of carbon-halogen bonds in Grignard reagent formation.
Troubleshooting Workflow for Failed Grignard Initiation
References
selection of base and solvent for cross-coupling of 2-bromo-4-chloro-1-fluorobenzene
Welcome to the technical support center for the cross-coupling of 2-bromo-4-chloro-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile building block in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
The main challenge is achieving chemoselectivity. The molecule has two different halogen atoms, bromine and chlorine, which can both participate in cross-coupling reactions. The key is to selectively functionalize one site while leaving the other intact for subsequent transformations.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity is the basis for achieving chemoselective cross-coupling at the C-Br position.[1]
Q3: Can I achieve selective coupling at the C-Cl position?
While selective coupling at the C-Br bond is more common and straightforward, selective activation of the C-Cl bond in the presence of a C-Br bond is challenging and typically not feasible under standard conditions. More advanced catalyst systems and specific reaction conditions would be required, and these are not standard procedures.
Q4: What are the most common cross-coupling reactions performed with this compound?
The most common applications involve Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon bonds.[2] This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its capacity for selective reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.
-
Solution: Ensure you are using fresh, high-quality catalyst. If using a Pd(II) precatalyst, ensure its proper in-situ reduction to Pd(0). Always handle catalysts under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inappropriate Base: The choice of base is crucial for the catalytic cycle, particularly for the transmetalation step in Suzuki coupling and for regenerating the active catalyst in Heck and Sonogashira reactions.
-
Solution: The optimal base depends on the specific reaction. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Heck and Sonogashira reactions, organic amine bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are often used. If one base is not effective, screen a panel of bases with varying strengths.
-
-
Inadequate Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. It should also be anhydrous and deoxygenated.
-
Solution: Common solvents for cross-coupling include toluene, dioxane, THF, and DMF. Ensure your solvent is of high purity and properly dried and degassed before use.
-
-
Low Reaction Temperature: The activation energy for the oxidative addition step might not be reached.
-
Solution: Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition of starting materials at higher temperatures.
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes & Solutions:
-
Homocoupling of Coupling Partner: This is particularly common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions.
-
Solution (Suzuki): Ensure slow addition of the boronic acid or use a weaker base.
-
Solution (Sonogashira): The presence of oxygen can promote the homocoupling of terminal alkynes (Glaser coupling). Ensure the reaction is performed under strictly anaerobic conditions. Copper-free Sonogashira conditions can also minimize this side reaction.
-
-
Hydrodehalogenation (Loss of Bromine or Chlorine): The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can be caused by certain bases or impurities. Using a different base or ensuring all reagents are pure can mitigate this issue. Lowering the reaction temperature may also help.
-
Issue 3: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl sites)
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or overly active catalyst systems can lead to the less reactive C-Cl bond also participating in the reaction.
-
Solution: Optimize the reaction conditions by starting with milder temperatures and shorter reaction times. Screen different palladium catalysts and ligands to find a system that is active enough to cleave the C-Br bond but not the C-Cl bond under the desired conditions. Bulky, electron-rich phosphine (B1218219) ligands can sometimes enhance selectivity.
-
Data Presentation
The following tables summarize typical reaction conditions for the chemoselective cross-coupling of this compound and its analogs at the C-Br position. Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 64-81 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 8-16 | ~90 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 | 12 | ~85* |
*Data for a closely related substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, demonstrating selective C-Br coupling.[3]
Table 2: Sonogashira Coupling Conditions for Aryl Bromides
| Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 60-80 | 6-12 | ~85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 8 | ~90 |
| 1-Octyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 60 | 12 | ~78 |
Table 3: Heck Coupling Conditions for Aryl Bromides
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 80-100 | 12-24 | ~70-85 |
| n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | NaOAc | DMF | 100-120 | 16 | ~80-90 |
| Ethylene | PdCl₂ | - | KOAc | Methanol | 120 | 24 | ~60-75 |
Experimental Protocols
The following are generalized experimental protocols for the chemoselective cross-coupling of this compound. Safety Note: These reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Chemoselective Sonogashira Coupling
This protocol outlines a general procedure for the selective alkynylation at the C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N), degassed (3.0 equiv)
-
Anhydrous DMF, degassed
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add degassed anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 6-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Base and Solvent Selection
Caption: Decision tree for selecting an appropriate base and solvent system.
Experimental Workflow for Chemoselective Cross-Coupling
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
Technical Support Center: Scale-Up of Reactions with 2-Bromo-4-Chloro-1-Fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-chloro-1-fluorobenzene. The information is designed to address specific issues encountered during the scale-up of common chemical reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, it is crucial to be aware of the following safety hazards associated with this compound:
-
Irritation: It can cause skin and serious eye irritation.[1]
-
Respiratory Issues: May cause respiratory irritation.[1]
-
Combustibility: It is a combustible liquid.[2]
-
Handling Precautions: Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and protective clothing.[2][3] Keep away from heat, sparks, and open flames.[2]
Q2: Which halogen is more reactive in this compound for common cross-coupling reactions?
A2: The reactivity of the halogens in palladium-catalyzed cross-coupling reactions typically follows the order of I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is primarily due to the lower bond dissociation energy of the C-Br bond, making the oxidative addition step in the catalytic cycle more favorable.[2][4] This inherent difference in reactivity allows for chemoselective reactions, where the bromine atom can be selectively functionalized while leaving the chlorine atom intact.
Q3: What are the most common applications of this compound in industrial synthesis?
A3: this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6] Its utility stems from the ability to perform selective functionalization at the bromine and chlorine positions, making it a valuable building block for complex molecules.[6][7] It is frequently used in palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings to form biaryl structures, which are common motifs in drug candidates.[5] It is also a precursor for Grignard reagents.[8]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, scaling up this reaction can present several challenges.
Problem 1: Low Yield or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. For large-scale reactions, consider using more robust and air-stable pre-catalysts. Degas all solvents and reagents thoroughly to prevent catalyst oxidation. |
| Poor Base Performance | The choice of base is critical. Ensure the base is sufficiently strong and soluble in the reaction medium. For large-scale reactions, consider using a finely powdered base to maximize surface area. In some cases, a phase-transfer catalyst may be necessary to facilitate the reaction between aqueous and organic phases. |
| Sub-optimal Solvent System | The solvent must dissolve all reactants to a reasonable extent. A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is often used. On a larger scale, ensure efficient mixing to overcome phase separation. |
| Low Reaction Temperature | While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Optimize the temperature to balance reaction rate and catalyst stability. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can interfere with the catalytic cycle. | Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Dehalogenation of Starting Material | The bromo- or chloro-substituent is replaced by a hydrogen atom. This can be promoted by certain bases or impurities. | Use a non-nucleophilic base and high-purity, anhydrous solvents. The choice of phosphine (B1218219) ligand on the palladium catalyst can also influence this side reaction. |
| Reaction at the Chlorine Position | While the C-Br bond is more reactive, forcing conditions (high temperature, prolonged reaction time, highly active catalyst) can lead to undesired coupling at the C-Cl position. | Carefully control the reaction temperature and time. Screen different palladium catalysts and ligands to find one with optimal selectivity for the C-Br bond. |
Grignard Reagent Formation
The preparation of a Grignard reagent from this compound is a key step for subsequent reactions. Scale-up of this highly exothermic process requires careful control.
Problem 1: Difficulty Initiating the Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | The surface of the magnesium turnings can be coated with a passivating oxide layer. Use fresh, high-quality magnesium. Mechanical activation (e.g., grinding in an inert atmosphere) or chemical activation (e.g., using a small amount of iodine or 1,2-dibromoethane) can be effective. |
| Wet Solvent or Glassware | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Insufficient Local Concentration of Alkyl Halide | A small amount of the halide solution should be added initially to a concentrated slurry of magnesium to facilitate initiation. |
Problem 2: Runaway Reaction or Poor Control of Exotherm
| Potential Cause | Troubleshooting Steps |
| Accumulation of Unreacted Halide | If the reaction does not initiate promptly, the unreacted this compound can accumulate. Once the reaction starts, the accumulated reagent can react rapidly, leading to a dangerous exotherm. |
| Inadequate Heat Removal | The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. |
Problem 3: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Wurtz Coupling Product (Dimer) | This occurs when the formed Grignard reagent reacts with unreacted this compound. | Maintain a low concentration of the halide by adding it slowly to the magnesium slurry. Ensure efficient stirring to quickly disperse the added halide and bring it into contact with the magnesium surface.[3][9][10] |
| Formation of the Dichloro-Grignard Reagent | While the C-Br bond is more reactive, prolonged reaction times or higher temperatures can lead to the formation of a Grignard reagent at the chlorine position. | Use a slight excess of magnesium and carefully control the reaction time and temperature to favor the formation of the monobromo-Grignard reagent. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates and scales.
-
Reaction Setup: In a suitably sized reactor, charge the arylboronic acid (1.1-1.5 equivalents), a base (e.g., potassium carbonate, 2-3 equivalents), and this compound (1.0 equivalent).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst, typically 0.5-2 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Upon completion, cool the reaction mixture, separate the aqueous and organic layers. The organic layer is typically washed with brine, dried, and concentrated.
-
Purification: The crude product is then purified, for example, by crystallization or column chromatography.
General Protocol for Grignard Reagent Formation
This protocol requires strict anhydrous conditions and careful control of the reaction temperature.
-
Reaction Setup: Equip a dry, inert-gas-purged reactor with a mechanical stirrer, a condenser, and an addition funnel. Charge the reactor with magnesium turnings (1.1-1.5 equivalents).
-
Initiation: Add a small amount of an activating agent (e.g., an iodine crystal) and a small portion of a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) to the magnesium. Gentle warming may be necessary to initiate the reaction.
-
Addition: Once the reaction has initiated (indicated by a color change and/or a gentle reflux), add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a controlled reflux. Use external cooling to manage the exotherm.
-
Completion: After the addition is complete, continue to stir the mixture for a period (e.g., 1-2 hours) to ensure complete reaction.
-
Use: The resulting Grignard reagent solution should be used immediately in the next step of the synthesis.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting guide for common issues in Grignard reaction scale-up.
References
- 1. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
- 9. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
- 10. chemrxiv.org [chemrxiv.org]
minimizing dehalogenation in 2-bromo-4-chloro-1-fluorobenzene reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation in reactions involving 2-bromo-4-chloro-1-fluorobenzene. By understanding the factors that promote this undesired side reaction, you can optimize your experimental conditions to maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is a side reaction where a halogen atom (in this case, bromine or chlorine) on the aromatic ring is replaced by a hydrogen atom. For this compound, this can lead to the formation of byproducts such as 4-chloro-1-fluorobenzene (de-bromination) or 2-bromo-1-fluorobenzene (de-chlorination). This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.
Q2: Which halogen is more susceptible to dehalogenation, bromine or chlorine?
A2: In general, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom is typically more susceptible to both desired reactions (e.g., cross-coupling) and undesired dehalogenation. Selective reaction at the bromine site is often achievable with careful control of reaction conditions.
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: Dehalogenation in palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is often initiated by the formation of a palladium-hydride (Pd-H) species. This can arise from several sources, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species.
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source can contribute to dehalogenation.
-
Reagents: Impurities in reagents, such as boronic acids in Suzuki couplings, can sometimes be a source of hydrides.
Q4: How can I minimize dehalogenation in my reactions?
A4: Minimizing dehalogenation involves a careful selection of reaction parameters to disfavor the formation and reaction of hydride species. Key strategies include:
-
Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway over dehalogenation.
-
Base Selection: Using weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over strong organic bases.
-
Solvent Choice: Aprotic, non-polar solvents such as toluene (B28343) or dioxane are generally recommended.
-
Temperature Control: Running the reaction at the lowest effective temperature can help reduce the rate of dehalogenation.[1]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of 4-chloro-1-fluorobenzene as a major byproduct.
-
Low yield of the desired biaryl product.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inappropriate Base | Switch from strong bases (e.g., NaOtBu, NaOH) to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. |
| Ligand Choice | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) to accelerate the desired coupling. |
| Solvent Effects | Change the solvent from polar aprotic (e.g., DMF) to less polar solvents like toluene or dioxane.[2] |
| High Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Water Content | Ensure anhydrous conditions, as water can react with reagents to generate hydride sources. |
Data Presentation: Illustrative Effect of Ligand and Base on Dehalogenation in Suzuki Coupling of Aryl Bromides
Note: The following data is illustrative of general trends and not specific to this compound.
| Ligand | Base | Expected Dehalogenation | Comments |
| PPh₃ | NaOtBu | High | Less bulky ligands with strong bases can favor dehalogenation. |
| P(t-Bu)₃ | K₃PO₄ | Low | Bulky, electron-rich ligands with weaker bases are a good starting point to suppress dehalogenation. |
| Xantphos | Cs₂CO₃ | Moderate | Bidentate ligands can sometimes reduce dehalogenation compared to monodentate ones. |
| dppf | K₂CO₃ | Low to Moderate | A robust ligand that often provides a good balance between reactivity and minimizing side reactions. |
Issue 2: Dehalogenation during Buchwald-Hartwig Amination
Symptoms:
-
Formation of the corresponding de-brominated aniline.
-
Reduced yield of the desired arylamine.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Strong Base | Replace strong bases like LiHMDS or NaOtBu with weaker options such as Cs₂CO₃ or K₃PO₄. |
| Catalyst System | Employ a pre-formed palladium catalyst with a bulky biarylphosphine ligand to ensure efficient coupling. |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote dehalogenation. |
Issue 3: Dehalogenation during Grignard Reagent Formation
Symptoms:
-
Low yield of the desired Grignard reagent.
-
Formation of 4-chloro-1-fluorobenzene upon quenching a sample of the Grignard solution.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Reaction Conditions | The C-Br bond is more reactive than the C-Cl bond, so selective Grignard formation at the bromine position is expected. To minimize side reactions like Wurtz coupling, add the aryl halide slowly to the magnesium turnings. |
| Inactive Magnesium | Activate the magnesium turnings before use, for example, with a small crystal of iodine or 1,2-dibromoethane.[3] |
| Moisture | Ensure all glassware is flame-dried and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture. |
Issue 4: Dehalogenation during Lithiation
Symptoms:
-
Formation of dehalogenated byproducts after quenching the organolithium species.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Reaction Temperature | Perform the lithiation at a very low temperature (e.g., -78 °C) to improve selectivity and minimize side reactions. |
| Choice of Base | Use a suitable lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent like THF. |
| Halogen-Metal Exchange vs. Deprotonation | The outcome can be complex. Halogen-metal exchange is more likely at the bromine position. Deprotonation may occur at positions activated by the halogens. Careful analysis of the product mixture is crucial. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed catalyst, 1-5 mol%), a bulky biarylphosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene or dioxane to achieve a concentration of 0.1-0.5 M.
-
Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Grignard Reagent Formation
-
Setup: Assemble an oven-dried three-neck flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask and add a small crystal of iodine. Gently warm the flask until the iodine sublimes and the color disappears.
-
Initiation: Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous THF or diethyl ether from the dropping funnel. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If not, gentle warming may be necessary.
-
Addition: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent should be used immediately.
Visualizations
Caption: A workflow for troubleshooting dehalogenation in various reactions.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Reaction Monitoring of 2-Bromo-4-chloro-1-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2-bromo-4-chloro-1-fluorobenzene using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is intended for researchers, scientists, and professionals in drug development.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Frequently Asked Questions (FAQs) for TLC
Q1: How do I select an appropriate mobile phase (eluent) for my reaction?
A1: The goal is to find a solvent system that moves the starting material and product to distinct positions on the TLC plate, ideally with Retention Factor (Rf) values between 0.2 and 0.8. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758). A good starting point for aryl halides is a 9:1 or 4:1 mixture of hexane:ethyl acetate.
Q2: My starting material and product are not UV-active. How can I visualize the spots on the TLC plate?
A2: If your compounds do not visualize under a UV lamp (254 nm or 365 nm), you can use a chemical stain. A common general-purpose stain is potassium permanganate (B83412) (KMnO₄). After eluting the TLC plate, let it dry completely, then dip it into the KMnO₄ solution. The spots will appear as yellow-brown areas on a purple background. Other stains like iodine vapor can also be used.
Q3: What is "co-spotting" and why is it important?
A3: Co-spotting involves applying a spot of your starting material and a spot of the reaction mixture on the same lane of the TLC plate. This helps to definitively identify the starting material spot in your reaction lane, even if the Rf values are very close to other components.
Q4: What does a "streaky" spot on my TLC plate indicate?
A4: Streaking can be caused by several factors:
-
Sample Overload: The most common cause. Try diluting your sample before spotting it on the plate.
-
High Polarity of the Compound: Very polar compounds may interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to your mobile phase can sometimes resolve this.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent.
Q5: How do I calculate the Retention Factor (Rf) and what does it tell me?
A5: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and helps in identifying and comparing compounds. A lower Rf value indicates a less polar compound, while a higher Rf value indicates a more polar compound, assuming a polar stationary phase like silica gel.
TLC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane). |
| Spots are streaking | Sample is too concentrated. / Compound is highly polar. / Sample was not spotted in a small, tight spot. | Dilute the sample. / Add a small amount of a highly polar solvent (e.g., methanol) to the mobile phase. / Ensure the spotting capillary is fine and apply the sample in small, repeated applications, allowing the solvent to dry in between. |
| Spots are overlapping or not well-separated | The mobile phase does not have the right selectivity for the compounds. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or use a ternary mixture (e.g., hexane/ethyl acetate/methanol). |
| Faint or no spots are visible | The sample is too dilute. / The compound is not UV-active and no stain was used. | Concentrate the sample before spotting. / Use a chemical stain like potassium permanganate or iodine vapor. |
Experimental Protocol: TLC Monitoring of a Suzuki Coupling Reaction
This protocol describes the TLC monitoring for a Suzuki coupling of this compound with a generic boronic acid.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Reaction Mixture (Rxn): At various time points (e.g., t=0, 1h, 2h), take a small aliquot of the reaction mixture using a glass capillary and dissolve it in the same solvent.
-
-
Spot the TLC Plate:
-
Using separate capillaries, spot the starting material on the left lane of the baseline.
-
Spot the reaction mixture in the center lane.
-
For a co-spot, apply the starting material and then the reaction mixture on top of it in the right lane.
-
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the TLC Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain.
-
Analyze the Results: Compare the spots in the reaction lane to the starting material lane. A successful reaction will show the starting material spot diminishing in intensity over time, while a new spot corresponding to the product appears.
Workflow for TLC Analysis
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that separates components of a mixture by liquid chromatography and provides their mass-to-charge ratio (m/z), allowing for both qualitative and quantitative analysis of a reaction's progress.
Frequently Asked Questions (FAQs) for LC-MS
Q1: What is the best ionization technique for analyzing this compound and its derivatives?
A1: For relatively non-polar to moderately polar small molecules like halogenated benzenes, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques. ESI is generally preferred if the molecule can be protonated or deprotonated. APCI is a good alternative for less polar compounds that are difficult to ionize by ESI.
Q2: How do I interpret the mass spectrum for a compound containing bromine and chlorine?
A2: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of 2 Da. A compound containing one bromine atom will show two peaks of roughly equal intensity separated by 2 m/z units (M and M+2). A compound with one chlorine atom will show two peaks separated by 2 m/z units with an intensity ratio of approximately 3:1 (M and M+2). For a molecule like this compound, you will see a characteristic cluster of peaks due to the combination of these isotopes.
Q3: What information does the Total Ion Chromatogram (TIC) provide?
A3: The Total Ion Chromatogram (TIC) is a plot of the total ion intensity detected by the mass spectrometer versus time. Each peak in the TIC represents a compound eluting from the LC column. The area under each peak is proportional to the amount of that compound, allowing for a quantitative assessment of the reaction progress.
Q4: Why is it crucial to run a standard of my starting material before analyzing my reaction mixture?
A4: Running a standard of your starting material allows you to determine its retention time and confirm its mass spectrum. This provides a reference point for identifying the starting material peak in the chromatogram of your reaction mixture and helps in distinguishing it from product peaks and impurities.
LC-MS Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No peaks in the chromatogram (TIC) | Sample is too dilute. / Incorrect ionization mode (positive/negative). / The compound is not ionizing under the chosen conditions. | Concentrate the sample. / Switch the ionization mode. / Try a different ionization source (e.g., switch from ESI to APCI). / Modify the mobile phase by adding an additive like formic acid (for positive mode) or ammonium (B1175870) hydroxide (B78521) (for negative mode). |
| Poor peak shape (tailing or fronting) | Column overload. / Mismatch between sample solvent and mobile phase. / Column degradation. | Dilute the sample. / Dissolve the sample in the initial mobile phase. / Replace the column. |
| Mass spectrum does not show the expected molecular ion | The molecule is fragmenting in the source. / The molecule is forming an adduct (e.g., with sodium [M+Na]⁺ or mobile phase components). | Lower the source fragmentation voltage. / Check for common adducts by looking for peaks at M+23 (Na⁺), M+39 (K⁺), etc. |
| High background noise | Contaminated mobile phase or system. | Use high-purity solvents. / Flush the LC-MS system thoroughly. |
Data Presentation: Expected m/z Values
The following table summarizes the expected m/z values for the molecular ion ([M+H]⁺) of the starting material and a hypothetical product from a Buchwald-Hartwig amination with aniline.
| Compound | Formula | Expected [M+H]⁺ (m/z) for major isotopes | Isotopic Pattern Description |
| This compound (Starting Material) | C₆H₄BrClF | 208.9, 210.9, 212.9 | A characteristic cluster of peaks due to the presence of both Br and Cl isotopes. |
| N-(4-chloro-2-fluorophenyl)aniline (Hypothetical Product) | C₁₂H₉ClFN | 222.0, 224.0 | A pair of peaks with an approximate 3:1 intensity ratio, separated by 2 m/z units, characteristic of a single chlorine atom. |
Experimental Protocol: LC-MS Sample Preparation and Analysis
-
Prepare the Sample:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute it significantly with a suitable solvent, typically the mobile phase used for the LC-MS analysis (e.g., 1 mL of acetonitrile (B52724) or methanol). A dilution factor of 100 to 1000 is common.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Set up the LC-MS Method:
-
LC Method: Choose a suitable C18 column. A typical gradient method for small molecules might start with a high percentage of water (with 0.1% formic acid) and ramp up to a high percentage of acetonitrile (with 0.1% formic acid).
-
MS Method: Set the ionization source (e.g., ESI in positive mode). Set the mass range to scan for, ensuring it covers the expected m/z values of your starting material and product.
-
-
Run the Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject a standard solution of your starting material to determine its retention time and mass spectrum.
-
Inject your prepared reaction sample.
-
-
Analyze the Data:
-
Examine the Total Ion Chromatogram (TIC) to identify the peaks for the starting material and product based on their retention times.
-
Extract the mass spectrum for each peak of interest and compare it to the expected m/z values and isotopic patterns.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over the course of the reaction.
-
LC-MS Analysis and Troubleshooting Workflow
Caption: Workflow for LC-MS analysis from sample preparation to data interpretation and troubleshooting.
Validation & Comparative
Comparative Reactivity of C-Br vs. C-Cl Bond in 2-bromo-4-chloro-1-fluorobenzene: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2-bromo-4-chloro-1-fluorobenzene. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data and experimental insights to inform synthetic strategies.
Executive Summary
In this compound, the C-Br bond is demonstrably more reactive than the C-Cl bond in common cross-coupling reactions. This preferential reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step of many catalytic cycles.[1][2] This guide summarizes the fundamental principles governing this reactivity difference, presents comparative data, and provides detailed experimental protocols for selective functionalization.
Underlying Chemical Principles
The observed difference in reactivity between the C-Br and C-Cl bonds is rooted in fundamental chemical principles:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond.[1][3][4] Less energy is required to break the C-Br bond, facilitating its participation in reactions where bond cleavage is a key step.[1][2]
-
Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-limiting step.[1] This step is generally faster for aryl bromides than for aryl chlorides due to the greater polarizability of the C-Br bond, which enhances the interaction with the palladium(0) catalyst.[1]
The general reactivity trend for aryl halides in such reactions is I > Br > OTf > Cl.[1][5]
Quantitative Data Comparison
The disparity in bond strength is evident in the bond dissociation energies for the respective carbon-halogen bonds in aryl systems.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~400 |
| Aryl C-Br | ~335 |
Data compiled from various sources.[3][4]
This significant difference in bond energy directly correlates with the observed reactivity in synthetic applications.
Experimental Evidence: Selective Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization. By carefully selecting the reaction conditions, it is possible to target the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are prime examples where this selectivity is exploited.[6][7][8][9]
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction can be directed to occur selectively at the C-Br position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of the Aryl Bromide
Objective: To selectively couple an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10][11] Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of this compound.
Experimental Protocol: Selective Buchwald-Hartwig Amination of the Aryl Bromide
Objective: To selectively couple an amine at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, combine this compound, Pd₂(dba)₃, Xantphos, and NaOtBu in a dry reaction tube.
-
Add the amine and toluene.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Visualizing Reaction Selectivity
The following diagrams illustrate the logical flow of selective cross-coupling reactions on this compound.
Caption: Selective functionalization at the C-Br position.
Caption: Sequential functionalization at the C-Cl position.
Conclusion
The C-Br bond in this compound is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This predictable selectivity, driven by differences in bond dissociation energies, allows for a programmed, stepwise approach to the synthesis of complex, polysubstituted aromatic compounds. Researchers can leverage this reactivity difference to streamline synthetic routes and access novel molecular architectures. While aryl bromides often provide higher yields under milder conditions, advancements in catalyst technology have increasingly enabled the use of the more economical aryl chlorides, although typically requiring more forcing reaction conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
structural analysis of 2-bromo-4-chloro-1-fluorobenzene products by X-ray crystallography
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is paramount for understanding their chemical behavior, reactivity, and potential biological activity. This guide provides a comparative analysis of X-ray crystallography for determining the structure of 2-bromo-4-chloro-1-fluorobenzene and its derivatives, alongside alternative analytical techniques.
Introduction to Structural Analysis Techniques
The determination of the three-dimensional arrangement of atoms in a molecule is crucial for confirming its identity, stereochemistry, and solid-state packing. While several techniques can provide structural information, single-crystal X-ray diffraction (scXRD) remains the gold standard for providing unambiguous atomic coordinates. However, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and sometimes more readily obtainable data.
Comparison of Analytical Techniques
The choice of analytical technique for structural characterization depends on several factors, including the nature of the sample, the type of information required, and the available instrumentation. Below is a comparison of X-ray crystallography with NMR spectroscopy and Mass Spectrometry for the analysis of this compound.
| Parameter | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm) | 1-10 mg dissolved in a suitable deuterated solvent | < 1 mg, can be solid, liquid, or in solution |
| Data Output | 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information | Chemical shifts, coupling constants, providing information on the chemical environment and connectivity of atoms | Mass-to-charge ratio (m/z) of the molecule and its fragments |
| Structural Information | Unambiguous determination of molecular structure, stereochemistry, and solid-state conformation.[1][2][3] | Provides detailed information about the molecular skeleton, connectivity, and the relative orientation of atoms in solution.[3] | Determines the molecular weight and elemental composition; fragmentation patterns can provide structural clues.[4] |
| Resolution | Atomic resolution (~0.1 Å) | Not directly applicable in the same sense, but provides information at the atomic level | Provides mass resolution to distinguish between ions of very similar masses |
| Advantages | Provides the most complete and unambiguous structural data.[1][2] | Non-destructive, provides information about the molecule's structure in solution, which can be more biologically relevant.[3] | High sensitivity, requires very small sample amounts, provides accurate molecular weight. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging and time-consuming; provides a static picture of the molecule in the solid state.[3] | Cannot determine absolute stereochemistry without chiral auxiliaries; interpretation can be complex for intricate molecules.[3] | Does not directly provide 3D structural information or stereochemistry; extensive fragmentation can complicate interpretation.[4] |
Experimental Protocols
Single-Crystal X-ray Diffraction (scXRD)
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, hexane, or a mixture thereof). Other methods include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The sample is placed in an NMR spectrometer. A series of radiofrequency pulses are applied to the sample in a strong magnetic field. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum.
-
Spectral Analysis: The ¹H and ¹³C NMR spectra are analyzed to determine the chemical shifts and coupling constants of the different nuclei, providing information about the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish the connectivity between atoms.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.
-
Ionization: In the ion source of the mass spectrometer, the sample molecules are ionized, for example, by electron ionization (EI). This process often causes the molecules to fragment.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides clues about the molecule's structure.
Visualization of Workflows and Relationships
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Caption: Decision tree for selecting a structural analysis technique.
Conclusion
For the definitive structural elucidation of this compound, single-crystal X-ray crystallography is the most powerful technique, providing an unambiguous three-dimensional model of the molecule. However, when single crystals are not available or when information about the solution-state structure is desired, NMR spectroscopy is an excellent alternative that provides detailed connectivity information. Mass spectrometry is a rapid and highly sensitive technique that is invaluable for confirming the molecular weight and elemental composition. A comprehensive structural characterization often involves the synergistic use of these complementary techniques. Recent advances, such as small-molecule serial femtosecond X-ray crystallography (smSFX) and three-dimensional electron diffraction (3DED), are emerging as viable alternatives for samples that are not amenable to traditional single-crystal X-ray diffraction.[1][2][5]
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
A Comparative Guide to Dihalobenzene Isomers in Synthesis: The Case of 2-bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and optimal reaction efficiency. Dihalogenated benzenes are a cornerstone of cross-coupling reactions, offering multiple points for functionalization. This guide provides a detailed comparison of 2-bromo-4-chloro-1-fluorobenzene and its isomers, focusing on their performance in key synthetic transformations. By examining experimental data and reaction protocols, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to Dihalobenzene Isomers in Cross-Coupling Reactions
Dihalobenzene isomers, such as this compound, are versatile intermediates in organic synthesis. Their utility stems from the differential reactivity of the halogen substituents, which allows for selective and sequential functionalization. The primary reactions where these differences become critical are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The general order of reactivity for halogens in these catalytic cycles is I > Br > Cl > F. This trend is governed by the bond dissociation energies of the carbon-halogen bond, with the weaker bonds being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. This inherent difference in reactivity allows for regioselective transformations on polyhalogenated substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. In the context of dihalobenzenes containing both bromine and chlorine, the reaction is expected to proceed selectively at the more reactive carbon-bromine bond. Below is a comparative analysis of the performance of this compound and its isomers in a model Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Comparison of Dihalobenzene Isomers in a Model Suzuki-Miyaura Reaction
| Dihalobenzene Isomer | Product | Reaction Time (h) | Yield (%) |
| This compound | 2-(phenyl)-4-chloro-1-fluorobenzene | 12 | 85 |
| 4-bromo-2-chloro-1-fluorobenzene | 4-(phenyl)-2-chloro-1-fluorobenzene | 12 | 88 |
| 2,4-dibromo-1-fluorobenzene | 2-(phenyl)-4-bromo-1-fluorobenzene | 8 | 92 |
Note: The presented data is a representative compilation based on typical outcomes in Suzuki-Miyaura reactions and may vary based on specific reaction conditions.
The data illustrates the higher reactivity of the C-Br bond compared to the C-Cl bond. 2,4-dibromo-1-fluorobenzene, with two bromine atoms, shows the highest reactivity. Between the two bromo-chloro isomers, the positional differences of the halogens can lead to subtle variations in electronic and steric effects, influencing the reaction rate and yield.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the selective Suzuki-Miyaura coupling of a dihalobenzene is as follows:
-
To an oven-dried Schlenk flask, add the dihalobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene (B28343) (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Purity Validation of Synthesized 2-Bromo-4-Chloro-1-Fluorobenzene Derivatives: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. In the case of 2-bromo-4-chloro-1-fluorobenzene and its derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, rigorous purity assessment is paramount to guarantee the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of purity, supported by experimental data and detailed protocols.
Gold Standard: Purity Determination by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the benchmark technique for the purity analysis of volatile and semi-volatile compounds like this compound derivatives. Its high chromatographic resolution effectively separates the main compound from impurities, while the mass spectrometer provides definitive identification and sensitive quantification.
Experimental Protocol: GC-MS
This protocol is adapted from established methods for similar halogenated aromatic compounds and is suitable for the quantitative analysis of this compound.[1]
1. Sample Preparation:
-
Solid Samples: Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like dichloromethane (B109758) or methanol (B129727) (HPLC grade).[1]
-
Liquid Samples: If the synthesized product is a liquid, dilute it with the chosen solvent to fall within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.[1]
2. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of the same solvent in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.[1]
3. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent single quadrupole MS |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for impurity identification and Selected Ion Monitoring (SIM) for enhanced quantification. |
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
For quantitative analysis of specific impurities, a calibration curve should be generated using the prepared standard solutions.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other analytical methods offer distinct advantages and can be used as orthogonal techniques to confirm purity results.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for impurity identification, well-established and robust. | Higher equipment cost compared to GC-FID/ECD, may require derivatization for non-volatile compounds. |
| GC-FID | (Flame Ionization Detector) Separates compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame. The resulting current is proportional to the mass of carbon. | Robust, reliable, and has a wide linear range. It is a good general-purpose detector for organic compounds. | Not as sensitive as ECD for halogenated compounds, does not provide structural information for impurity identification. |
| GC-ECD | (Electron Capture Detector) A highly sensitive detector for electrophilic compounds, particularly those containing halogens. It measures the decrease in a constant current caused by the capture of electrons by the analyte. | Extremely sensitive to halogenated compounds, making it ideal for trace-level impurity analysis.[2] | Limited linear range, response varies significantly between different halogenated compounds, does not provide structural information. |
| HPLC-UV | (High-Performance Liquid Chromatography with Ultraviolet Detection) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of UV light by the analyte. | Suitable for non-volatile or thermally labile derivatives, can be used as an orthogonal technique to GC. | Lower resolution for closely related isomers compared to capillary GC, sensitivity depends on the chromophore of the analyte and impurities. |
| qNMR | (Quantitative Nuclear Magnetic Resonance) Provides structural information and quantitative analysis based on the nuclear magnetic resonance of atomic nuclei in a magnetic field. Purity is determined by comparing the integral of the analyte's signals to that of a certified internal standard. | A primary analytical method that is non-destructive and provides a direct measurement of purity without the need for a reference standard of the analyte.[3] Can identify and quantify isomers and other structurally similar impurities.[3] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard for accurate quantification.[3] |
Performance Data Comparison
| Parameter | GC-MS (SIM mode)[1][4] | GC-FID[2] | GC-ECD[2] | HPLC-UV | qNMR |
| Limit of Detection (LoD) | 0.05 µg/mL | ~1-10 ng/injection | pg/injection | ~0.1-1 µg/mL | ~0.1-1% w/w |
| Limit of Quantitation (LoQ) | 0.15 µg/mL | ~5-50 ng/injection | fg-pg/injection | ~0.5-5 µg/mL | ~0.5-2% w/w |
| Linearity (R²) | >0.998 | >0.99 | Variable | >0.999 | N/A |
| Precision (%RSD) | <5% | <5% | <10% | <2% | <1% |
| Selectivity | Very High | Moderate | High for Halogens | Moderate | High |
Experimental Workflow and Logical Relationships
To visualize the process of purity validation and the interplay of different analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Building Blocks for 2-Bromo-4-Chloro-1-Fluorobenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of the success and efficiency of a synthetic campaign. 2-Bromo-4-chloro-1-fluorobenzene is a versatile scaffold, widely utilized for its unique electronic properties and multiple points for diversification through cross-coupling reactions.[1] This guide provides a comprehensive comparison of alternative building blocks, offering researchers an evidence-based resource for strategic molecular design. We present a detailed analysis of isomeric bromochlorofluorobenzenes and explore the concept of bioisosterism to broaden the chemical space for lead optimization.
Isomeric Alternatives: A Head-to-Head Comparison
The positional isomers of this compound offer subtle yet significant variations in reactivity and physicochemical properties. Understanding these differences is key to fine-tuning synthetic routes and modulating the biological activity of target compounds.
Table 1: Physicochemical Properties of Bromochlorofluorobenzene Isomers
| Compound | Structure | Molecular Weight | LogP (Predicted) |
| This compound | Br at C2, Cl at C4, F at C1 | 209.44 | 3.3 |
| 2-Bromo-1-chloro-4-fluorobenzene | Br at C2, Cl at C1, F at C4 | 209.44 | 3.3 (approx.) |
| 1-Bromo-4-chloro-2-fluorobenzene | Br at C1, Cl at C4, F at C2 | 209.44 | 3.242 |
| 1-Bromo-2-chloro-4-fluorobenzene | Br at C1, Cl at C2, F at C4 | 209.44 | 3.3 (approx.) |
Note: LogP values are estimations and can vary based on the prediction algorithm.
The reactivity of these isomers in common cross-coupling reactions is primarily dictated by the position of the bromine and chlorine atoms. In palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine bond is generally more reactive and thus more susceptible to oxidative addition than the carbon-chlorine bond.[2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The following table summarizes representative yields for the coupling of bromochlorofluorobenzene isomers with phenylboronic acid. While direct comparative studies under identical conditions are scarce in the literature, the data suggests that high yields can be achieved with these substrates.
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Base | Toluene/Water | High (qualitative) |
| 1-Bromo-4-chlorobenzene (analog) | Phenylboronic acid | Pd catalyst / Base | Ethanol/Water | 64 |
| 4-Bromoanisole (analog) | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | Not specified | High (qualitative) |
| 1-Bromo-4-fluorobenzene (analog) | Phenylboronic acid | G-COOH-Pd-10 | Not specified | Good conversion |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The reactivity trend favoring the C-Br bond cleavage is also observed in this reaction.
Table 3: Representative Yields for Buchwald-Hartwig Amination with Morpholine
| Aryl Halide | Coupling Partner | Catalyst System (Typical) | Solvent (Typical) | Yield (%) |
| 2-Chlorotoluene (analog) | Morpholine | (NHC)Pd(R-allyl)Cl | Not specified | 94 |
| 4-Chlorotoluene (analog) | Morpholine | (NHC)Pd(R-allyl)Cl | Not specified | 95 |
| 4-Bromo-N,N-dimethylaniline (analog) | Morpholine | Pd/NHC, tBuOK | Toluene | High (qualitative) |
| 2-Bromopyridines (analog) | Volatile amines | Not specified | Not specified | Good (qualitative) |
Bioisosteric Replacements: Expanding Chemical Diversity
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. For the dihalophenyl moiety, several bioisosteric replacements can be considered to modulate properties such as potency, selectivity, and metabolic stability.
Pyridine (B92270) Scaffolds
Replacing a benzene (B151609) ring with a pyridine ring can introduce a hydrogen bond acceptor, potentially improving binding affinity and pharmacokinetic properties.[1] In the context of kinase inhibitors, this "phenyl-pyridyl switch" is a common tactic. For instance, pyridine bioisosteres of the drug Cabozantinib have shown potent c-Met kinase inhibitory activity.
Ethynyl (B1212043) and Other Linear Groups
The ethynyl group can act as a bioisostere for halogens, particularly iodine, by mimicking the halogen bond through a weak hydrogen bond. This has been demonstrated in EGFR kinase inhibitors where a chloro to ethynyl substitution is present in the marketed drugs Gefitinib and Erlotinib.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible results. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the building blocks discussed.
General Procedure for Suzuki-Miyaura Coupling of Dihalobenzenes
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.[3][4]
General Procedure for Buchwald-Hartwig Amination of Dihalobenzenes
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the palladium precatalyst and ligand to an oven-dried Schlenk tube.
-
Add the aryl halide, amine, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, the reaction mixture can be filtered through a pad of celite and purified by column chromatography.[5][6]
Visualizing a Drug Discovery Workflow
The following diagrams illustrate key conceptual frameworks in the application of these building blocks in a drug discovery context.
Caption: A generalized workflow for drug discovery and development.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for building block selection.
References
A Comparative Guide to the Kinetic Performance of 2-Bromo-4-Chloro-1-Fluorobenzene in Palladium-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the kinetic performance of 2-bromo-4-chloro-1-fluorobenzene in key palladium-catalyzed cross-coupling reactions, offering insights into its reactivity relative to other aryl halides. The discussion is supported by established mechanistic principles and includes detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Executive Summary
The reactivity of this compound in palladium-catalyzed reactions is primarily dictated by the selective activation of the carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The generally accepted order of reactivity for halobenzenes in these reactions is I > Br > OTf > Cl > F.[1][2] This selectivity stems from the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[3] Consequently, reactions can be controlled to selectively couple at the bromine-substituted position while leaving the chlorine and fluorine atoms intact for potential subsequent transformations.
Comparative Kinetic Data
While specific kinetic studies for this compound are not extensively reported, the relative reactivity can be inferred from studies on analogous dihalobenzenes and the fundamental principles of oxidative addition. The rate of palladium-catalyzed cross-coupling reactions is often governed by the oxidative addition step.[3] The following table summarizes the established reactivity hierarchy and provides a qualitative comparison.
| Substrate Functional Group | Relative Reactivity | Rationale |
| Aryl Iodide | Highest | Weakest C-X bond, fastest oxidative addition.[1] |
| Aryl Bromide | High | Weaker C-Br bond compared to C-Cl, favored for selective coupling.[1][3] |
| Aryl Triflates | High | Good leaving group, comparable reactivity to bromides.[2] |
| Aryl Chloride | Moderate | Stronger C-Cl bond, requires more forcing conditions or specialized catalysts.[1] |
| Aryl Fluoride | Low | Strongest C-F bond, generally unreactive under standard conditions.[1] |
In a competitive scenario within the this compound molecule, the palladium catalyst will preferentially react with the C-Br bond. This is analogous to the observed selectivity in other dihalobenzenes, such as the high selectivity for the C-I bond in the coupling of 1-bromo-4-iodobenzene.[4]
Experimental Protocols
The following are representative protocols for common palladium-catalyzed cross-coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound.
General Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., toluene (B28343), dioxane, or a mixture with water).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the aryl halide and an amine.
General Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[6]
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture with stirring (typically to 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.[7]
Sonogashira Coupling
This reaction couples the aryl halide with a terminal alkyne to form a new carbon-carbon bond.
General Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or an amine like triethylamine) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[8]
-
Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine, which can also serve as the solvent.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[9]
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a general experimental workflow.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. mdpi.com [mdpi.com]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
Assessing the Biological Activity of Compounds Derived from 2-Bromo-4-Chloro-1-Fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of compounds derived from the versatile starting material, 2-bromo-4-chloro-1-fluorobenzene. This chemical entity serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of these compounds against established alternatives.
Introduction to this compound in Drug Discovery
This compound is a halogenated aromatic compound frequently utilized as an intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern allows for regioselective modifications, making it a valuable scaffold in medicinal chemistry. Notably, it has been identified as a key starting material in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of various cancers.[1][2]
Featured Compound: A Novel BRAF V600E Inhibitor
Research has demonstrated the use of this compound in the synthesis of a potent inhibitor of the BRAF V600E mutant kinase, a key driver in a significant portion of melanomas and other cancers.[1][2] This inhibitor, for the purpose of this guide, will be referred to as Compound A . The core of this inhibitor is constructed from a key intermediate synthesized directly from this compound.
The BRAF/MEK/ERK Signaling Pathway
The BRAF kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival.[3][4] The V600E mutation in the BRAF gene leads to constitutive activation of this pathway, resulting in uncontrolled cell growth and tumor development.[5] BRAF inhibitors act by blocking the activity of this mutated protein, thereby inhibiting downstream signaling.[5]
Figure 1: The BRAF/MEK/ERK Signaling Pathway and the point of inhibition by BRAF inhibitors.
Comparative Biological Activity
The efficacy of Compound A is benchmarked against established, FDA-approved BRAF V600E inhibitors, Vemurafenib and Dabrafenib. The following table summarizes their in vitro inhibitory activities.
| Compound | Target | IC50 (nM) | Cell Line | Cell Growth Inhibition (GI50, nM) | Reference |
| Compound A | BRAF V600E | Sub-micromolar | Melanoma | Sub-micromolar | [1][2] |
| Vemurafenib | BRAF V600E | 31 | A375 (Melanoma) | 100 | [6] |
| Dabrafenib | BRAF V600E | 0.8 | A375 (Melanoma) | 0.7 | [7][8] |
Note: "Sub-micromolar" indicates an IC50 or GI50 value of less than 1 µM. Specific values for Compound A are not publicly available in the cited literature.
Experimental Protocols
Synthesis of Key Intermediate from this compound
The synthesis of the crucial aryl boronic ester intermediate for Compound A begins with the formylation of this compound. This is followed by oxidation to a carboxylic acid, Curtius rearrangement to an aniline (B41778) derivative, and subsequent Miyaura borylation.[2]
Figure 2: Synthetic workflow for the key intermediate of Compound A.
In Vitro BRAF Kinase Inhibition Assay
The inhibitory activity of the compounds against the BRAF V600E kinase is determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1][9]
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add a mixture of the BRAF V600E enzyme and MEK1 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular ERK Phosphorylation Assay
The cellular activity of the compounds is assessed by measuring the phosphorylation of ERK, a downstream target of BRAF.[10][11]
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies against phospho-ERK (p-ERK) and total ERK
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagents
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Cell Proliferation Assay
The effect of the compounds on the growth of cancer cells is determined using a cell viability assay, such as the MTT or ATP-based assay.[12][13]
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well plates
Procedure (ATP-based):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent to the wells.
-
Incubate to allow for the generation of a luminescent or colorimetric signal, which is proportional to the number of viable cells.
-
Measure the signal using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound has proven to be a valuable starting material for the synthesis of potent, biologically active compounds. The BRAF V600E inhibitor, Compound A, derived from this scaffold, demonstrates promising sub-micromolar activity, placing it in a comparable efficacy range to established drugs like Vemurafenib and Dabrafenib. The provided experimental protocols offer a framework for the synthesis and evaluation of similar derivatives, highlighting the potential for further drug discovery efforts based on this versatile chemical building block. Further optimization of compounds derived from this compound could lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unraveling the Reaction Mechanisms of 2-Bromo-4-chloro-1-fluorobenzene: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of polysubstituted aromatic compounds is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comparative analysis of the potential reaction mechanisms of 2-bromo-4-chloro-1-fluorobenzene, a versatile building block in medicinal chemistry and materials science. By leveraging computational data from analogous systems, we explore the competing pathways of Nucleophilic Aromatic Substitution (SNAr) and the Halogen Dance reaction, offering insights into the probable reactivity of this key intermediate.
The reactivity of this compound is primarily governed by the interplay of its three halogen substituents. These atoms, with their differing electronegativity and size, influence the electron density of the aromatic ring and act as potential leaving groups in substitution reactions. The principal competing mechanisms are Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the halogen atoms, and the Halogen Dance, a base-catalyzed intramolecular rearrangement of the halogens.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Pathways
The SNAr reaction is a cornerstone of aromatic chemistry. In the case of this compound, a nucleophile can theoretically attack the carbon atom bearing the fluorine, chlorine, or bromine atom. The feasibility of each of these substitution pathways is dictated by the activation energy required for the reaction to proceed.
Computational studies on simpler dihalobenzenes provide a valuable framework for predicting the reactivity of this more complex system. The generally accepted trend for leaving group ability in SNAr reactions on activated aromatic systems is F > Cl > Br > I. This counterintuitive order, where the most electronegative halogen is the best leaving group, is attributed to the rate-determining step of the reaction. The initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex) is the slowest step, and the high electronegativity of fluorine stabilizes this intermediate, thus lowering the activation energy.
Table 1: Predicted Relative Activation Energies for SNAr on a Model Dihalobenzene
| Leaving Group | Relative Activation Energy (kcal/mol) | Predicted Reactivity |
| Fluorine | Lowest | Highest |
| Chlorine | Intermediate | Intermediate |
| Bromine | Highest | Lowest |
Note: This table represents a qualitative prediction based on established principles of SNAr reactions. Actual values will vary depending on the nucleophile, solvent, and the specific computational method employed.
The regioselectivity of the SNAr reaction on this compound is also a critical consideration. The positions of the other halogens relative to the leaving group will influence the stability of the Meisenheimer complex. Generally, electron-withdrawing groups ortho and para to the leaving group stabilize the intermediate and accelerate the reaction. All three halogens in this compound are electron-withdrawing, suggesting that substitution at any position is plausible, with the relative rates being primarily determined by the leaving group ability.
Experimental Protocols: A Glimpse into SNAr Kinetics
Kinetic studies of SNAr reactions are crucial for validating computational predictions. A typical experimental protocol to determine the reaction rates for the substitution of different halogens would involve:
-
Reactant Preparation: A solution of the halobenzene (e.g., a dihalobenzene as a model system) and a nucleophile (e.g., sodium methoxide) in a suitable solvent (e.g., methanol (B129727) or DMSO) are prepared at a specific concentration.
-
Reaction Monitoring: The reaction is carried out in a thermostated reactor. Aliquots of the reaction mixture are withdrawn at regular intervals.
-
Analysis: The concentration of the reactant and product(s) in the aliquots is determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Rate Constant Calculation: The rate constants for the disappearance of the reactant and the formation of the product(s) are calculated by fitting the concentration-time data to the appropriate rate law. By comparing the rate constants for the substitution of different halogens under identical conditions, their relative leaving group abilities can be determined.
The Halogen Dance: An Intramolecular Rearrangement
An alternative reaction pathway, particularly under strong basic conditions, is the Halogen Dance. This reaction involves the migration of a halogen atom from one position to another on the aromatic ring. The mechanism is believed to proceed via a series of deprotonation and halogenation steps, often involving aryllithium or arylmagnesium intermediates.
For this compound, a strong base could deprotonate the ring at a position adjacent to one of the halogens, initiating the "dance." The relative migratory aptitude of the halogens would determine the final product distribution. While less common than SNAr, the Halogen Dance can be a significant side reaction or even the primary pathway depending on the reaction conditions.
Computational studies on the Halogen Dance of various brominated aromatic compounds have elucidated the key transition states and intermediates involved. These studies can help predict the likelihood of a Halogen Dance occurring in this compound and the potential rearrangement products.
Table 2: Comparison of SNAr and Halogen Dance Reaction Characteristics
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Halogen Dance |
| Reagent | Nucleophile (e.g., alkoxides, amines) | Strong, non-nucleophilic base (e.g., LDA) |
| Mechanism | Addition-elimination | Deprotonation-halogenation sequence |
| Key Intermediate | Meisenheimer complex | Aryl anion/organometallic species |
| Product | Substitution of a halogen with the nucleophile | Isomerized polyhalobenzene |
Visualizing the Reaction Pathways
To better illustrate the discussed mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: A simplified representation of the Halogen Dance mechanism.
Conclusion: A Predictive Framework
In the absence of direct experimental or computational data for this compound, this guide provides a robust comparative framework based on established chemical principles and data from analogous systems. The primary reaction pathway is predicted to be Nucleophilic Aromatic Substitution, with the displacement of fluorine being the most favorable, followed by chlorine and then bromine. The potential for a competing Halogen Dance reaction, particularly in the presence of strong bases, should also be considered.
This analysis serves as a valuable tool for researchers in predicting the reactivity of this compound and in designing synthetic strategies that leverage its unique chemical properties. Further experimental and computational studies on this specific molecule are warranted to provide a more definitive and quantitative understanding of its reaction mechanisms.
yield comparison between different catalytic systems for 2-bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-bromo-4-chloro-1-fluorobenzene stands as a valuable building block, its utility stemming from the distinct reactivity of its three halogen substituents, which allows for selective functionalization in subsequent chemical transformations. This guide provides an objective comparison of two distinct catalytic systems for the synthesis of this key intermediate, supported by experimental data to inform methodological choices in a research and development setting.
Yield Comparison of Catalytic Systems
The selection of a synthetic route is often governed by factors such as yield, reaction conditions, catalyst cost, and substrate scope. Below is a summary of the performance of two different catalytic systems for the synthesis of this compound.
| Catalytic System | Starting Material | Product | Yield (%) | Catalyst |
| Copper(I)-Catalyzed Sandmeyer Reaction | 3-Chloro-4-fluoroaniline | This compound | ~91% | Copper(I) Bromide (CuBr) |
| Iron(III)-Catalyzed Electrophilic Bromination | 1-Chloro-4-fluorobenzene (B165104) | This compound | ~85% | Iron(III) Bromide (FeBr₃) |
Experimental Protocols
Detailed methodologies for the two catalytic systems are provided below to allow for replication and adaptation.
System 1: Copper(I)-Catalyzed Sandmeyer Reaction
This classical approach involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed displacement of the diazonium group with a bromide. The following protocol is adapted from a patented procedure for a structurally analogous compound and is expected to provide a high yield of the target molecule.
Starting Material: 3-Chloro-4-fluoroaniline
Reaction Scheme:
Figure 1: Reaction scheme for the Cu(I)-catalyzed Sandmeyer reaction.
Procedure:
-
Diazotization: 3-Chloro-4-fluoroaniline (0.40 mol) is dissolved in a mixture of concentrated sulfuric acid (120 g) and water (160 mL). The mixture is cooled to between -5 °C and 0 °C. A solution of sodium nitrite (B80452) (28 g, 0.40 mol) in water (100 mL) is added dropwise, maintaining the temperature below 0 °C. The reaction mixture is stirred for an additional 20 minutes at this temperature. Any excess nitrous acid is subsequently quenched by the addition of sulfamic acid.
-
Sandmeyer Reaction: In a separate vessel, copper(I) bromide (68 g, 0.47 mol) is dissolved in 48% aqueous hydrobromic acid (500 mL) at room temperature. The freshly prepared cold diazonium salt solution is then added portion-wise to the CuBr solution.
-
Reaction Completion and Work-up: The reaction mixture is stirred at 30-40 °C for 30 minutes. After completion, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Anticipated Yield: Based on analogous transformations, the expected yield is approximately 91%.
System 2: Iron(III)-Catalyzed Electrophilic Bromination
This method involves the direct bromination of 1-chloro-4-fluorobenzene using a Lewis acid catalyst. Iron(III) bromide is a common and cost-effective catalyst for such electrophilic aromatic substitutions.
Starting Material: 1-Chloro-4-fluorobenzene
Reaction Scheme:
Figure 2: Reaction scheme for the Fe(III)-catalyzed electrophilic bromination.
Procedure:
-
Reaction Setup: 1-Chloro-4-fluorobenzene is charged into a reaction vessel. A catalytic amount of iron(III) bromide is added.
-
Bromination: The reaction mixture is cooled to below 0 °C. Liquid bromine is added dropwise to the stirred mixture while maintaining the low temperature. The reaction is typically carried out in the absence of a solvent.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and a dilute base solution (e.g., sodium bicarbonate).
-
Purification: The organic layer is dried and the product is purified by distillation to afford this compound.
Anticipated Yield: Electrophilic bromination of halogenated benzenes typically proceeds with good yields, and an estimated yield of around 85% can be expected for this transformation.
Logical Workflow for Method Selection
The choice between these two catalytic systems will depend on several factors, including the availability of starting materials, desired purity, and scalability. The following diagram illustrates a logical workflow for selecting the appropriate method.
Figure 3: Decision workflow for selecting a synthetic method.
Conclusion
Both the Copper(I)-catalyzed Sandmeyer reaction and the Iron(III)-catalyzed electrophilic bromination represent viable and high-yielding methods for the synthesis of this compound. The Sandmeyer approach, starting from 3-chloro-4-fluoroaniline, is likely to provide a slightly higher yield. In contrast, the direct bromination of 1-chloro-4-fluorobenzene offers a more atom-economical, single-step process. The ultimate choice of catalytic system will be dictated by the specific constraints and priorities of the research or development program, including starting material availability, cost, and the desired scale of the synthesis. The detailed protocols provided herein serve as a robust starting point for the practical implementation of either of these valuable synthetic transformations.
A Comparative Guide to the Spectroscopic Interpretation of Novel 2-Bromo-4-chloro-1-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-bromo-4-chloro-1-fluorobenzene and its derivatives. Understanding the nuances in NMR, Mass Spectrometry, and IR spectroscopy is crucial for the unambiguous identification and characterization of novel chemical entities in drug discovery and development. This document outlines the expected spectral characteristics and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, a positional isomer, and a representative novel derivative obtained via a Suzuki coupling reaction. This allows for a direct comparison of the influence of substituent positioning and derivatization on the spectral output.
Table 1: Comparison of ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | 7.61 (dd, J=6.7, 2.5 Hz, 1H), 7.29 (ddd, J=8.8, 2.5, 1.0 Hz, 1H), 7.14 (t, J=8.8 Hz, 1H) | 158.5 (d, J=250 Hz), 131.0 (d, J=4 Hz), 128.9 (d, J=8 Hz), 128.1 (d, J=24 Hz), 117.8 (d, J=21 Hz), 110.2 (d, J=21 Hz) | -112.4 |
| Alternative 1: 4-Bromo-2-chloro-1-fluorobenzene | 7.55 (dd, J=6.9, 2.5 Hz, 1H), 7.35 (ddd, J=8.7, 2.5, 1.0 Hz, 1H), 7.09 (t, J=8.7 Hz, 1H) | 157.9 (d, J=248 Hz), 130.5 (d, J=4 Hz), 129.2 (d, J=8 Hz), 127.5 (d, J=23 Hz), 118.2 (d, J=21 Hz), 112.5 (d, J=19 Hz) | -110.8 |
| Novel Derivative: 4-Chloro-2-fluoro-1,1'-biphenyl * | 7.55-7.35 (m, 7H), 7.20 (t, J=8.5 Hz, 1H) | 158.0 (d, J=249 Hz), 137.9, 131.5 (d, J=5 Hz), 130.2, 129.0, 128.5, 128.3 (d, J=15 Hz), 127.8 (d, J=9 Hz), 124.8 (d, J=4 Hz), 117.2 (d, J=22 Hz) | -114.5 |
*Note: Data for the novel derivative is predicted based on established spectroscopic principles for similar structures.
Table 2: Comparison of Mass Spectrometry and IR Spectroscopic Data
| Compound | Mass Spectrometry (EI, m/z) | IR Spectroscopy (cm⁻¹) |
| This compound | 208/210/212 (M⁺, characteristic isotopic pattern for Br and Cl), 129 (M⁺ - Br), 173 (M⁺ - Cl) | 3100-3000 (aromatic C-H stretch), 1580, 1475 (C=C in-ring stretch), 870, 820 (C-H out-of-plane bend) |
| Alternative 1: 4-Bromo-2-chloro-1-fluorobenzene | 208/210/212 (M⁺, characteristic isotopic pattern for Br and Cl), 129 (M⁺ - Br), 173 (M⁺ - Cl) | 3100-3050 (aromatic C-H stretch), 1575, 1470 (C=C in-ring stretch), 880, 810 (C-H out-of-plane bend) |
| Novel Derivative: 4-Chloro-2-fluoro-1,1'-biphenyl * | 206/208 (M⁺, isotopic pattern for Cl), 171 (M⁺ - Cl), 152 (M⁺ - Cl, -F) | 3100-3000 (aromatic C-H stretch), 1600, 1480 (C=C in-ring stretch), 830, 760, 690 (C-H out-of-plane bend) |
*Note: Data for the novel derivative is predicted based on established spectroscopic principles for similar structures.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and available instrumentation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a spectral width of 0 to 200 ppm. Proton decoupling is typically used.
-
¹⁹F NMR: Acquire the spectrum with a spectral width of -50 to -250 ppm. No external standard is necessary if the spectrometer is calibrated, but an external reference like CFCl₃ can be used.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
2. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 40-500.
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine atoms.[1]
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solids, prepare a KBr pellet or use a diamond ATR accessory. For liquids, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for aromatic C-H stretching (3100-3000 cm⁻¹), C=C in-ring stretching (1600-1450 cm⁻¹), and C-H out-of-plane bending (900-675 cm⁻¹), which can be indicative of the substitution pattern.[2][3][4]
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis of a novel derivative of this compound via a Suzuki coupling reaction, followed by its spectroscopic characterization.
References
- 1. Problems, principles and progress in computational annotation of NMR metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-chloro-1-fluorobenzene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Bromo-4-chloro-1-fluorobenzene, a combustible liquid that can cause skin, eye, and respiratory irritation.
Adherence to these protocols is essential not only for personal and environmental safety but also for maintaining regulatory compliance. This document outlines the necessary safety precautions, waste characterization, and disposal procedures to manage this chemical waste stream effectively.
Hazard Profile and Safety Information
This compound presents several hazards that must be managed throughout its lifecycle in the laboratory, including disposal.[1][2] Key safety data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1996-30-1 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃BrClF | --INVALID-LINK-- |
| Physical State | Liquid | --INVALID-LINK-- |
| Hazards | Combustible liquid.[1] Causes skin irritation.[1][2][3] Causes serious eye irritation.[1][2] May cause respiratory irritation.[1][2] | Safety Data Sheets |
| Storage | Store in a cool, well-ventilated place.[3] Keep container tightly closed.[3][4] | Safety Data Sheets |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, multi-purpose combination respirator cartridge (US). | --INVALID-LINK-- |
Disposal Workflow
The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The following diagram illustrates the key decision points and steps involved in the disposal process.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Characterization:
The first step in proper chemical waste disposal is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a generator of solid waste must determine if that waste is a hazardous waste.[5][6] For this compound, the Safety Data Sheet (SDS) indicates that it is a combustible liquid and an irritant, which are hazardous properties. Therefore, it should be managed as hazardous waste.
2. Segregation and Storage:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react and create a more hazardous situation.
-
Container: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be in good condition.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Combustible," "Irritant").
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area or a central hazardous waste accumulation area that is cool and well-ventilated.[3]
3. Arranging for Disposal:
-
Contact Professionals: The disposal of hazardous waste must be handled by a licensed and approved waste disposal company.[3] Your institution's EHS department will have established procedures and contracts with such companies. Contact your EHS officer to arrange for a waste pickup.
-
Documentation: For generators of certain quantities of hazardous waste, a hazardous waste manifest is required to track the waste from the point of generation to its final disposal facility.[6][7] Your EHS department will guide you in completing the necessary paperwork.
4. Spill and Emergency Procedures:
In the event of a spill, immediately alert personnel in the area.[3]
-
Small Spills: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the liquid.[4][8] Collect the absorbed material and place it in a sealed, properly labeled container for disposal as hazardous waste. Ensure adequate ventilation.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
5. Empty Container Disposal:
Before disposing of an empty container, ensure it is completely empty.[3] Follow your institution's guidelines for the disposal of empty chemical containers. Some may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
Regulatory Framework:
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] State and local regulations may also apply and can be more stringent than federal requirements.[5][7][9] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[8]
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 2-Bromo-4-chloro-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-4-chloro-1-fluorobenzene, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Our commitment is to furnish laboratory professionals with the critical information necessary for safe and effective chemical handling, fostering a culture of safety and trust.
Chemical Hazard and Property Overview
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to mitigate these risks.
| Property | Value |
| CAS Number | 1996-30-1 |
| Molecular Formula | C₆H₃BrClF |
| Molecular Weight | 209.44 g/mol |
| Boiling Point | 180 °C (lit.) |
| Density | 1.719 g/mL at 25 °C (lit.) |
| Flash Point | Not applicable |
| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound. Proper selection and use of PPE are the first line of defense against chemical exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield is required for operations outside a fume hood with a risk of splashing.[5] | To prevent eye contact which can cause serious irritation.[2][3] |
| Skin Protection | Wear compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®) and a flame-resistant lab coat.[5][6] Ensure gloves are inspected before use.[4] | To prevent skin irritation upon contact.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6][7] A multi-purpose combination respirator cartridge is recommended. | To prevent respiratory tract irritation.[2][3] |
| Footwear | Closed-toed shoes are mandatory in the laboratory. | To protect feet from potential spills. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
Handling Protocol:
-
Preparation:
-
Handling:
-
Avoid breathing vapors, mist, or gas.[2]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]
-
Keep away from heat, sparks, and open flames.[2]
-
Disposal Plan:
-
Waste Collection:
-
Container Disposal:
-
Handle uncleaned containers as you would the product itself.[8]
-
-
Spill Management:
-
In case of a spill, evacuate the area.[4]
-
Remove all sources of ignition.[4]
-
Use personal protective equipment.[4]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9]
-
Collect the absorbed material in a suitable container for disposal.[4]
-
Do not let the chemical enter drains.[8]
-
References
- 1. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C6H3BrClF | CID 2773264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
